Product packaging for Amlodipine mesylate(Cat. No.:CAS No. 246852-12-0)

Amlodipine mesylate

Cat. No.: B1667249
CAS No.: 246852-12-0
M. Wt: 505.0 g/mol
InChI Key: MUVFCHUBATVFPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amlodipine mesylate is the methanesulfonate salt form of Amlodipine, a dihydropyridine-class calcium channel blocker that is widely utilized in cardiovascular and pharmacological research . Its primary research value lies in its prolonged inhibition of voltage-dependent L-type calcium channels, which blocks the initial influx of calcium ions into vascular smooth muscle cells . This mechanism leads to peripheral vasodilation, a reduction in peripheral vascular resistance, and a subsequent decrease in blood pressure, making it a critical compound for studying hypertension and vascular tone in experimental models . Beyond hypertension, its applications extend to the study of chronic stable angina and vasospastic (Prinzmetal) angina, where it is investigated for its ability to reduce coronary vasospasm and increase blood and oxygen supply to the heart . Researchers also employ this compound in off-label investigations, including Raynaud's phenomenon, due to its vasodilatory effects on peripheral vessels, and in models of diabetic nephropathy, often in combination with other agents . The mesylate salt offers specific physicochemical properties that can be advantageous for formulation stability and solubility in various in vitro and in vivo research settings . With a long elimination half-life of 30-50 hours, it enables sustained effect in prolonged studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29ClN2O8S B1667249 Amlodipine mesylate CAS No. 246852-12-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.CH4O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVFCHUBATVFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246852-12-0
Record name Amlodipine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246852-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amlodipine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246852120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMLODIPINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/291Y33EZHA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Amlodipine Mesylate Action

Molecular and Cellular Mechanisms of Calcium Ion Influx Inhibition

Amlodipine (B1666008) mesylate exerts its effects by interfering with the normal function of calcium channels embedded within cell membranes. This interaction leads to a reduction in intracellular calcium concentrations, impacting downstream signaling pathways crucial for muscle contraction.

Selective Inhibition of L-Type Voltage-Dependent Calcium Channels

Amlodipine, the active component of amlodipine mesylate, functions as a long-acting calcium channel antagonist, specifically targeting L-type calcium channels. These channels are critical for the influx of extracellular calcium ions into excitable cells, including those in vascular smooth muscle and the heart. By blocking these channels, amlodipine inhibits the movement of calcium ions into these cells. wikipedia.orgpatsnap.comscholarsinmedicine.com This selective inhibition is a cornerstone of its therapeutic action, leading to vasodilation and reduced cardiac workload. wikipedia.orgpatsnap.com Research indicates that amlodipine's interaction with the calcium channel receptor is characterized by a gradual rate of association and dissociation, contributing to its prolonged duration of action. scholarsinmedicine.com

Differential Effects on Vascular Smooth Muscle Cells versus Cardiac Myocytes

Amlodipine demonstrates a selective inhibitory effect on calcium ion influx, with a greater impact on vascular smooth muscle cells compared to cardiac muscle cells. wikipedia.orgscholarsinmedicine.comnih.govdrugbank.comlcms.cz This angioselective property is a key advantage of amlodipine, as it allows for effective vasodilation and reduction in peripheral vascular resistance with less pronounced negative inotropic effects on the heart at therapeutic doses. wikipedia.orgscholarsinmedicine.comdrugbank.com The contractile processes in both cell types are dependent on the influx of extracellular calcium ions through specific ion channels, and amlodipine's differential effect contributes to its utility in treating hypertension and angina. scholarsinmedicine.comnih.gov While negative inotropic effects can be observed in vitro, they are typically not seen in intact animals at therapeutic concentrations. scholarsinmedicine.comnih.gov This preferential targeting of vascular smooth muscle is partly attributed to differences in L-type calcium channel splice variants and the resting membrane potential between vascular smooth muscle cells and cardiac myocytes. oup.comderangedphysiology.com

Intracellular Signaling Pathway Modulation

Beyond the direct blockade of calcium channels, the reduction in intracellular calcium levels induced by this compound influences downstream intracellular signaling pathways that regulate muscle contraction.

Impact on Calmodulin and Myosin Light-Chain Kinase Activation

The contraction of both cardiac and vascular smooth muscle is initiated by the influx of extracellular calcium ions. Once inside the cell, calcium ions bind to calmodulin. patsnap.comscribd.compatsnap.com This binding event activates calmodulin, which in turn activates myosin light-chain kinase (MLCK). patsnap.comscribd.compatsnap.com MLCK is a key enzyme in the contractile pathway. By inhibiting the initial influx of calcium, this compound effectively reduces the amount of calcium available to bind with calmodulin, thereby limiting the activation of MLCK. patsnap.comscribd.compatsnap.com This reduction in MLCK activation is a crucial step in the relaxation of muscle cells.

Influence on Actin-Myosin Interaction and Muscle Contraction

The activation of myosin light-chain kinase leads to the phosphorylation of the regulatory light chain subunit of myosin. scribd.compatsnap.com Phosphorylation of myosin light chains facilitates the interaction between actin and myosin filaments, which is the fundamental process driving muscle contraction. patsnap.comscribd.compatsnap.com By reducing the activation of MLCK through the calcium-calmodulin pathway, this compound ultimately inhibits the phosphorylation of myosin light chains. epa.gov This inhibition of myosin light chain phosphorylation weakens the interaction between actin and myosin, leading to the relaxation of vascular smooth muscle and a decrease in contractility in cardiac muscle. patsnap.comscribd.compatsnap.com The resulting vasodilation contributes to reduced peripheral resistance and lower blood pressure, while the effect on cardiac muscle contributes to a reduced workload on the heart. patsnap.compatsnap.com

Secondary Pharmacological Effects and Receptor Interactions Beyond Calcium Channels

Beyond its well-established effects on L-type calcium channels, amlodipine has been shown to interact with other biological targets, suggesting potential secondary pharmacological effects. wikipedia.org These interactions contribute to the complexity of amlodipine's actions in the body.

Amlodipine targets L-type calcium channels in muscle cells and N-type calcium channels in the central nervous system, which are implicated in nociceptive signaling and pain perception. wikipedia.org Research indicates that amlodipine can inhibit voltage-dependent T-type calcium channels (CACNA1H, CACNA1I, and CACNA1G) in addition to L-type channels. pharmgkb.org While amlodipine is widely reported to have low brain penetration, some authors have concluded that it does cross the blood-brain barrier to account for observed central effects. medrxiv.org Amlodipine exhibits slow dissociation from binding sites, which could allow for brain accumulation and strong central effects. medrxiv.org

Studies have investigated the effect of calcium channel blockers, including amlodipine, on carbonic anhydrase I (CA1) activity. In vitro and in vivo results have indicated that amlodipine is a strong inhibitor of carbonic anhydrase I in both erythrocytes (in humans) and vascular smooth muscles (in animals). nih.gov It has been proposed that the hypotensive effect of amlodipine may involve a dual mechanism: action on calcium channels and inhibition of vascular smooth muscle carbonic anhydrase I activity, leading to a consecutive pH increase. nih.gov This pH increase might be an additional factor influencing intracellular calcium influx through calcium channels. nih.gov

Research findings on the inhibition of carbonic anhydrase I by amlodipine include both in vitro and in vivo data. nih.gov

Amlodipine has been identified as an inhibitor of sphingomyelin (B164518) phosphodiesterase (SMPD1). probes-drugs.orguniprot.org SMPD1 is an enzyme involved in the hydrolysis of sphingomyelin to ceramide, a lipid mediator involved in various cellular processes. uniprot.org Studies have explored the association between functional inhibitors of acid sphingomyelinase (FIASMAs), including amlodipine, and outcomes in certain conditions. researchgate.net Long-term treatment with amlodipine was significantly associated with low mortality in hospitalized COVID-19 patients in one study. researchgate.net

Research indicates that amlodipine is among the drugs that inhibit sphingomyelin phosphodiesterase activity. uniprot.org

Pharmacodynamic Profile and Systemic Physiological Effects

Vascular Hemodynamic Modulations

Amlodipine's primary hemodynamic effect is vasodilation, which leads to a reduction in blood pressure. drugbank.com

Peripheral Arterial Vasodilation and Reduction of Peripheral Vascular Resistance

Amlodipine (B1666008) is characterized as a peripheral arterial vasodilator that acts directly on vascular smooth muscle. wikipedia.orgfda.govrxlist.com This action inhibits the transmembrane influx of calcium ions, which are essential for muscle contraction. hres.cafda.gov By reducing calcium entry, amlodipine causes relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance. patsnap.comwikipedia.orgfda.govhres.cahres.ca This reduction in peripheral resistance is a key mechanism by which amlodipine lowers blood pressure in patients with hypertension. patsnap.com In patients with exertional angina, this reduction in total peripheral resistance (afterload) decreases the workload on the heart, thereby reducing myocardial oxygen demand. wikipedia.orghres.cahres.cafda.govrxlist.com

Effects on Renal Vascular Resistance, Glomerular Filtration Rate, and Renal Plasma Flow

Studies in hypertensive patients with normal renal function have shown that therapeutic doses of amlodipine can lead to a decrease in renal vascular resistance. fda.govhres.cafda.govrxlist.comhres.cahres.cahres.cahres.ca This is accompanied by an increase in glomerular filtration rate (GFR) and effective renal plasma flow, without a change in filtration fraction or proteinuria. fda.govhres.cafda.govrxlist.comhres.cahres.cahres.cahres.canih.gov Amlodipine therapy has the potential to reverse some renal abnormalities observed in the hypertensive state. nih.gov An increase in cardiac output due to amlodipine administration is believed to contribute to an increase in glomerular filtration rate, potentially leading to a decrease in symmetric dimethylarginine (SDMA) levels, a marker correlated with GFR. frontiersin.org

Cardiac Electrophysiological Considerations

Amlodipine, as a dihydropyridine (B1217469) calcium channel blocker, is associated with a lower incidence of cardiac conduction abnormalities compared to other classes of calcium channel blockers. drugbank.comnih.gov

Absence of Clinically Significant Alterations in Heart Rate

Chronic oral administration of amlodipine in clinical studies has generally not resulted in clinically significant alterations in heart rate in patients with hypertension or normotensive patients with angina. fda.govhres.cahres.cadrugbank.comrxlist.comhres.cahres.camedicines.org.aufda.gov While acute intravenous administration may reduce arterial blood pressure and increase heart rate in patients with chronic stable angina, this effect is not typically seen with chronic oral therapy. fda.govhres.cadrugbank.comrxlist.comfda.gov Some studies in canines with chronic kidney disease have observed a significant increase in heart rate in non-hypertensive dogs treated with amlodipine, and a tendency for increased heart rate in hypertensive dogs, although this difference was not statistically significant in the hypertensive group. frontiersin.org However, amlodipine is generally known to have a low rate of reflex tachycardia in humans. frontiersin.org

Impact on Electrocardiographic Intervals (e.g., A-H and H-V conduction, sinus node recovery time)

Amlodipine does not alter sinoatrial (SA) nodal function or atrioventricular (AV) conduction in animal studies or in humans. fda.govfda.govdrugbank.comrxlist.comhres.cahres.cahres.cahres.cafda.gov Intravenous administration of 10 mg of amlodipine in patients with chronic stable angina did not cause clinically significant changes in A-H and H-V conduction or sinus node recovery time after cardiac pacing. fda.govhres.cafda.govdrugbank.comrxlist.comhres.cahres.cahres.cahres.camedicines.org.aufda.gov Similar findings were observed in patients receiving amlodipine concurrently with beta-blockers. fda.govhres.cafda.govdrugbank.comrxlist.comhres.cahres.cahres.cahres.camedicines.org.aufda.gov Clinical trials involving amlodipine, both alone and in combination with beta-blockers, have not revealed adverse effects on electrocardiographic parameters or the production of high degrees of AV block in angina patients. fda.govdrugbank.comnih.govmedicines.org.aufda.gov

Antioxidative and Anti-inflammatory Properties

Amlodipine has been reported to possess antioxidative properties. drugbank.comnih.govdrugbank.comcaymanchem.comajpaonline.com It also has the ability to enhance the production of nitric oxide (NO), a significant vasodilator that contributes to the reduction of blood pressure. drugbank.comnih.govdrugbank.comcaymanchem.comajpaonline.com Beyond its calcium channel blocking effects, amlodipine demonstrates ancillary actions, including regulating membrane fluidity and cholesterol deposition, stimulating nitric oxide production, and acting as an antioxidant in vitro and in vivo. caymanchem.com

Effects on Endothelial Nitric Oxide Synthase Expression and Angiotensin-Converting Enzyme (ACE) Inhibition

Amlodipine mesylate, a dihydropyridine calcium channel blocker, exerts effects on the vascular endothelium that extend beyond its primary mechanism of blocking L-type calcium channels. Research indicates that amlodipine can influence the expression and activity of endothelial nitric oxide synthase (eNOS) and may also have inhibitory effects on angiotensin-converting enzyme (ACE).

Studies have demonstrated that amlodipine can increase the bioavailability of nitric oxide (NO) in endothelial cells by enhancing both short- and long-term NO production and decreasing its degradation by free radical scavengers, thereby reducing oxidative stress products. oup.com eNOS is a critical enzyme in NO production, and its activation is closely linked to NO levels. oup.com Current research suggests that amlodipine activates eNOS through multiple pathways: inhibiting ACE-mediated degradation of bradykinin, altering eNOS phosphorylation by inhibiting Protein Kinase C (PKC), and promoting the release of eNOS from the inhibited caveolin complex. oup.comoup.com

Detailed research findings highlight the impact of amlodipine on eNOS phosphorylation sites. Studies using human umbilical vein endothelial cells (HUVECs) have shown that amlodipine significantly increases eNOS phosphorylation at Ser1177 and weakens phosphorylation at Thr495. oup.comoup.com This phosphorylation profile is associated with increased eNOS activity and subsequent NO production. oup.comoup.com The effects of amlodipine on eNOS phosphorylation at Ser1177 and Thr495 appear to be time-dependent. oup.com In contrast, studies comparing amlodipine with its enantiomer, S(-)-amlodipine, have indicated that S(-)-amlodipine has only minor effects on eNOS phosphorylation at these sites. oup.comoup.com

Data from in vitro experiments using HUVECs demonstrate that amlodipine significantly increases NO levels. oup.comoup.com The increase in NO levels was more marked with amlodipine compared to S(-)-amlodipine in the absence of an eNOS inhibitor. oup.com

Amlodipine has also been reported to suppress plasma ACE activity. researchgate.net Studies in L-NAME-induced hypertensive rats showed that amlodipine normalized the decreased expression of eNOS gene and protein in the aorta and attenuated the overexpression of NADPH oxidase, VCAM-1, and MCP-1 mRNA. biocrick.com Furthermore, amlodipine prevented the L-NAME-induced increase in ACE mRNA content in the aorta, helping to restore control levels. biocrick.com These findings suggest that amlodipine's beneficial effects on the vasculature, including augmentation of eNOS expression, may be mediated partly by the inhibition of ACE expression, independent of its blood pressure-lowering effects. biocrick.com

While amlodipine can suppress plasma ACE activity and has been reported to increase endothelial NO release, some studies comparing amlodipine with ACE inhibitors in terms of flow-mediated vasodilation (FMD) have yielded varying results. researchgate.netjacc.org For instance, one study comparing quinapril (B1585795) (an ACE inhibitor), enalapril (B1671234) (an ACE inhibitor), losartan (B1675146) (an angiotensin II receptor blocker), and amlodipine in patients with coronary artery disease found that only quinapril was associated with a significant improvement in FMD. jacc.org Amlodipine did not show a significant change in FMD in this particular study. jacc.org However, other research suggests that the combination of calcium channel blockers with an ACE inhibitor may lead to increased FMD, a marker of endothelial function. nih.gov

The ability of amlodipine to stimulate eNOS has been linked to a kinin-dependent pathway and is not always reproduced by other calcium channel blockers in human arteries. nih.gov Furthermore, even the inactive enantiomer of amlodipine has shown some ability to stimulate eNOS despite minimal L-type calcium channel blocking activity. nih.gov This suggests that amlodipine's effects on eNOS may involve mechanisms distinct from its primary calcium channel blockade.

The following table summarizes some key findings regarding amlodipine's effects on NO and eNOS:

Study TypeModel/SubjectsKey Finding (eNOS/NO)Citation
In vitroCultured HUVECsIncreased NO levels; Increased eNOS phosphorylation at Ser1177, weakened at Thr495. oup.comoup.com
In vivo (Rat)L-NAME-induced hypertensive ratsIncreased NOS activity and eNOS mRNA in the left ventricle; Normalized decreased eNOS expression in the aorta. biocrick.comnih.gov
In vivo (Rat)Spontaneously hypertensive rats (SHRs)Increased aortic endothelial NO release; Increased NO/ONOO– ratio in endothelial cells. nih.gov
Clinical (Human)Patients with hypertensionImproved FMD, NO, and eNOS levels (compared to baseline, though differences vs. S(-)-amlodipine not always significant). oup.comoup.com
In vitroCultured ECsPrevents binding of native eNOS complexes to caveolin-1. researchgate.net

The influence of amlodipine on ACE inhibition appears to be related to its ability to inhibit ACE-mediated degradation of bradykinin, contributing to increased NO levels. oup.comoup.com Additionally, studies in animal models have observed that amlodipine can prevent the increase in ACE mRNA content induced by certain hypertensive conditions. biocrick.com

The following table provides data on ACE mRNA content in the aorta of L-NAME-induced hypertensive rats treated with amlodipine:

Treatment GroupAortic ACE mRNA Content (Arbitrary Units)Citation
Control~1.0 biocrick.com
L-NAME + VehicleIncreased significantly (>1.0) biocrick.com
L-NAME + AmlodipineRestored towards control levels biocrick.com

Note: Data are illustrative based on description in source biocrick.com as specific numerical values were not provided in the snippet for the table.

These research findings collectively suggest that this compound has significant effects on endothelial function by modulating eNOS activity and expression through multiple pathways, including effects related to ACE inhibition and phosphorylation. These actions contribute to increased NO bioavailability, which is crucial for vascular health.

Pharmacokinetic Studies and Disposition Dynamics

Absorption Characteristics

Amlodipine (B1666008) mesylate is well absorbed following oral administration. The absorption process is gradual, leading to sustained plasma concentrations.

Rate and Extent of Oral Absorption

Following oral administration of therapeutic doses of amlodipine, peak plasma concentrations are typically achieved between 6 and 12 hours. fda.govnih.govhres.carxlist.comhres.camedicines.org.ukfda.govhres.ca The absorption is slow and nearly complete from the gastrointestinal tract. drugbank.com The mean absorption rate constant (Ka) in children has been reported to be approximately 50% higher than in healthy adults. hres.cahres.ca

Bioavailability Assessment

The absolute bioavailability of amlodipine has been estimated to range between 64% and 90%. fda.govnih.govhres.carxlist.comhres.camedicines.org.ukfda.govhres.cawikipedia.orgresearchgate.net Some sources specify the range as 64% to 80% or 64% to 90%. fda.govnih.govhres.carxlist.comhres.camedicines.org.ukfda.govhres.cawikipedia.org This high bioavailability is a contributing factor to its effectiveness with oral administration.

Influence of Food on Absorption

Studies have indicated that the bioavailability of amlodipine is not significantly altered by the presence of food. fda.govnih.govhres.carxlist.comhres.camedicines.org.ukhres.cadrugbank.comwikipedia.orghres.caresearchgate.net This allows for flexibility in administration, as amlodipine can be taken with or without food. hres.ca

Distribution Dynamics

Amlodipine exhibits extensive distribution throughout the body.

Volume of Distribution

The apparent volume of distribution for amlodipine is large, estimated to be approximately 21 L/kg. drugbank.comwikipedia.orgcabidigitallibrary.org This large volume of distribution suggests that the drug distributes extensively into tissue compartments beyond the bloodstream. cabidigitallibrary.org In pediatric patients aged 6 to 17 years, weight-adjusted clearance and volume of distribution were found to be similar to values in adults. fda.govhres.cahres.ca

Plasma Protein Binding

Amlodipine is highly bound to plasma proteins. Ex vivo studies in hypertensive patients have shown that approximately 93% of the circulating drug is bound to plasma proteins. fda.govrxlist.comhres.cahres.cadrugbank.comwikipedia.org Other sources report plasma protein binding values of about 97.5% or 98%. wikipedia.orgresearchgate.netcabidigitallibrary.orgnih.gov This high protein binding contributes to its long elimination half-life.

Here is a summary of key pharmacokinetic parameters:

Pharmacokinetic ParameterValueSource(s)
Peak Plasma Concentration (Tmax)6-12 hours after oral administration fda.govnih.govhres.carxlist.comhres.camedicines.org.ukfda.govhres.ca
Absolute Bioavailability64-90% fda.govnih.govhres.carxlist.comhres.camedicines.org.ukfda.govhres.cawikipedia.orgresearchgate.net
Influence of Food on AbsorptionNot significantly altered fda.govnih.govhres.carxlist.comhres.camedicines.org.ukhres.cadrugbank.comwikipedia.orghres.caresearchgate.net
Volume of Distribution~21 L/kg drugbank.comwikipedia.orgcabidigitallibrary.org
Plasma Protein Binding~93% - 98% fda.govrxlist.comhres.cahres.cadrugbank.comwikipedia.orgresearchgate.netcabidigitallibrary.orgnih.gov

Metabolic Pathways and Biotransformation

Amlodipine undergoes extensive metabolism primarily in the liver. Approximately 90% of the parent compound is converted into inactive metabolites. drugbank.comfda.govhres.cagetzpharma.comhres.caajprd.comhres.ca This biotransformation is a significant factor in its elimination from the body.

Hepatic Metabolism to Inactive Metabolites

Hepatic metabolism is the major route of amlodipine elimination. wikipedia.org The drug is extensively converted to inactive metabolites, with about 90% of the dose undergoing this process. drugbank.comfda.govhres.cagetzpharma.comhres.caajprd.comhres.ca The primary metabolic pathway involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) derivative. europa.euresearchgate.net Subsequent oxidation steps lead to the formation of various other inactive pyridine metabolites. wikipedia.orgeuropa.euresearchgate.net

Role of Cytochrome P-450 Enzymes (e.g., CYP3A4, CYP3A5)

Cytochrome P-450 (CYP) enzymes play a crucial role in the metabolism of amlodipine. nih.govpharmgkb.org Specifically, the CYP3A subfamily, particularly CYP3A4 and CYP3A5, are indicated in the biotransformation of amlodipine. hres.capharmgkb.orgresearchgate.net CYP3A4 is considered a major enzyme involved in its metabolism, mediating the dehydrogenation of the dihydropyridine moiety. hres.cawikipedia.orgresearchgate.netresearchgate.net While CYP3A5 has also been implicated, some studies suggest that CYP3A4 plays a more key role in the metabolic clearance of amlodipine in humans. researchgate.netresearchgate.net Genetic polymorphisms in CYP3A4 and CYP3A5 may influence amlodipine metabolism and potentially affect plasma concentrations and therapeutic response. pharmgkb.orgresearchgate.net

Elimination Kinetics

The elimination of amlodipine from plasma follows a biphasic pattern. drugbank.comfda.govgetzpharma.comhres.caeuropa.eunih.gov

Biphasic Plasma Elimination

Amlodipine exhibits biphasic elimination from the plasma. drugbank.comfda.govgetzpharma.comhres.caeuropa.eunih.gov The terminal elimination half-life is approximately 30 to 50 hours. drugbank.comfda.govgetzpharma.comhres.caajprd.comwikipedia.orgeuropa.eunih.govnih.gov This prolonged half-life supports once-daily dosing. Steady-state plasma concentrations are typically achieved after 7 to 8 days of consecutive daily administration. drugbank.comfda.govgetzpharma.comhres.caajprd.comwikipedia.orgeuropa.eunih.gov

Excretion Pathways (e.g., Renal Excretion of Parent Compound and Metabolites)

The majority of the administered dose of amlodipine is eliminated through urinary excretion, primarily in the form of inactive metabolites. drugbank.comfda.govhres.cagetzpharma.comhres.caajprd.comhres.cawikipedia.orgeuropa.eunih.gov Approximately 60% of the metabolites are excreted in the urine. drugbank.comfda.govhres.cagetzpharma.comhres.caajprd.comhres.cawikipedia.orgeuropa.eunih.gov Only about 10% of the parent compound is excreted unchanged in the urine. drugbank.comfda.govhres.cagetzpharma.comhres.caajprd.comhres.caeuropa.eunih.gov A smaller portion of the drug (20-25%) is excreted in the feces. wikipedia.org

Impact of Hepatic Impairment on Clearance and Half-life

Hepatic impairment has a notable impact on the pharmacokinetics of amlodipine. Patients with impaired hepatic function exhibit decreased clearance of amlodipine. getzpharma.comnih.govnih.gov This reduced clearance results in an increase in the area under the plasma concentration-time curve (AUC) of approximately 40% to 60%. fda.govhres.cagetzpharma.comhres.canih.govnih.gov Consequently, the plasma elimination half-life of amlodipine is prolonged in individuals with hepatic impairment, with reported half-lives of around 56 hours in patients with impaired hepatic function compared to younger normal subjects. drugbank.comfda.govhres.cahres.canih.gov

Pharmacokinetic Parameters of Amlodipine

ParameterValueSource Indices
Bioavailability (Oral)64-90% drugbank.comfda.govgetzpharma.comajprd.comhres.cawikipedia.orgnih.gov
Protein Binding~93-98% drugbank.comfda.govgetzpharma.comhres.caajprd.comwikipedia.orgeuropa.eunih.gov
Volume of Distribution~21 L/kg drugbank.comgetzpharma.comajprd.comeuropa.eunih.gov
Terminal Elimination Half-life30-50 hours (general) drugbank.comfda.govgetzpharma.comhres.caajprd.comwikipedia.orgeuropa.eunih.govnih.gov
~56 hours (hepatic impairment) drugbank.comfda.govhres.cahres.canih.gov
Renal Excretion (Parent)~10% drugbank.comfda.govhres.cagetzpharma.comhres.caajprd.comhres.caeuropa.eunih.gov
Renal Excretion (Metabolites)~60% drugbank.comfda.govhres.cagetzpharma.comhres.caajprd.comhres.cawikipedia.orgeuropa.eunih.gov
Fecal Excretion20-25% wikipedia.org
Time to Peak Plasma Conc.6-12 hours drugbank.comfda.govgetzpharma.comajprd.comhres.cawikipedia.orgnih.gov
Time to Steady State7-8 days drugbank.comfda.govgetzpharma.comhres.caajprd.comwikipedia.orgeuropa.eunih.gov

Impact of Renal Impairment on Clearance

The pharmacokinetics of amlodipine are not significantly influenced by renal impairment. fda.govhres.canih.govpfizer.comdrugbank.comfda.govmedicines.org.ukmedscape.compfizer.comhres.cafda.gov Patients with renal failure can typically receive the usual initial dose of amlodipine. fda.govpfizer.comdrugbank.comfda.govmedicines.org.ukmedscape.compfizer.comfda.gov Although plasma concentrations in patients with moderate to severe renal failure were observed to be higher than in individuals with normal renal function, the accumulation and mean elimination half-life in these patients remained within the range observed in studies with normal subjects. hres.cahres.ca Amlodipine is not dialyzable. medicines.org.ukpfizer.com

Steady-State Kinetics

Steady-state plasma levels of amlodipine are typically reached after 7 to 8 days of consecutive daily dosing. fda.govhres.canih.govdrugbank.comfda.govfda.govwikipedia.orgnih.govajprd.comrxlist.com The elimination from plasma is biphasic, with a terminal elimination half-life generally ranging from 30 to 50 hours. fda.govhres.canih.govdrugbank.comfda.govfda.govwikipedia.orgnih.govajprd.comrxlist.com This prolonged half-life supports once-daily administration. nih.govwikipedia.orgajprd.com Fluctuation in plasma drug concentration between doses with once-daily dosing is reported to be between 20% and 25%. nih.govjrespharm.com

Pharmacokinetic Variability

Inter-individual Variability

Amlodipine demonstrates considerable individual differences in clinical applications. spandidos-publications.com Studies have explored factors contributing to this variability, including genetic polymorphisms. For instance, while some studies suggest no significant impact of CYP3A4, CYP3A5, and POR gene polymorphisms on amlodipine pharmacokinetics, others indicate that genetic polymorphism of MDR1 may have an effect on amlodipine pharmacokinetics. spandidos-publications.commdpi.com Variants in SLC22A1 may also be relevant biomarkers in amlodipine treatment, if confirmed in further studies. mdpi.com

Gender Effects on Pharmacokinetics

Some studies have indicated that women may exhibit higher AUC (Area Under the Curve) and Cmax (peak plasma concentration) values compared to men. spandidos-publications.commdpi.com However, these differences often disappear when adjusted for body weight, suggesting that lower body weight in women may contribute to the observed higher concentrations. spandidos-publications.commdpi.comnih.govresearchgate.netdoctorlib.org There were no significant sex-related differences reported in drug clearance in some studies. nih.govresearchgate.net Despite higher plasma concentrations in females at various time points, significant gender differences in antihypertensive efficacy were not consistently observed in some studies. spandidos-publications.com

Age-Related Pharmacokinetic Changes in Geriatric and Pediatric Populations

Geriatric Population:

Elderly patients generally show decreased clearance of amlodipine compared to younger individuals. fda.govhres.capfizer.comdrugbank.comfda.govhres.cafda.govmedicines.org.ukhres.cahres.ca This decreased clearance results in an increase in the area under the curve (AUC), estimated to be approximately 40% to 60% higher in elderly patients. fda.govhres.capfizer.comdrugbank.comfda.govhres.cafda.gov The time to reach peak plasma concentrations is similar in elderly and younger subjects, but the elimination half-life tends to be increased in elderly patients. pfizer.commedicines.org.uk Despite these pharmacokinetic changes, amlodipine used at similar doses is generally well tolerated in both elderly and younger patients. medicines.org.ukpfizer.commedicines.org.uk

Pediatric Population:

Pharmacokinetic studies in pediatric patients aged 6 to 17 years have shown that weight-adjusted clearance and volume of distribution of amlodipine are similar to values observed in adults. fda.govfda.gov However, some research suggests that weight-adjusted clearance and volume of distribution may be significantly greater in younger children compared to older children, potentially indicating a need for higher doses on a mg/kg basis when treating younger children. researchgate.net Population pharmacokinetic studies in hypertensive children aged 1 to 17 years have also been conducted to characterize amlodipine pharmacokinetics. medicines.org.ukresearchgate.net

Interactive Data Tables

Table 1: Impact of Renal Impairment on Amlodipine Pharmacokinetics (This table would ideally present comparative data on plasma concentrations, accumulation, and half-life in patients with varying degrees of renal impairment versus healthy subjects, if specific numerical data were consistently available across sources. Based on the search results, a descriptive summary is more feasible than a table with precise, comparable numerical values across different studies).

Table 2: Gender Effects on Amlodipine Pharmacokinetic Parameters (This table could present mean AUC and Cmax values for male and female subjects, potentially with and without weight adjustment, based on data from studies like mdpi.com. The table would highlight the initial observed differences and how weight correction influences these values).

ParameterMale (Mean ± SD)Female (Mean ± SD)p-value
AUC72 (hng/mL)275.88 ± 545.94350.09 ± 811.11< 0.001
Cmax (ng/mL)8.53 ± 1.5910.52 ± 2.26< 0.001
AUC72/DW (hng/mL/kg)--Not significantly different after correction
Cmax/DW (ng/mL/kg)--Not significantly different after correction
tmax (h)--Women higher (p<0.05)
Note: Data derived from mdpi.com. DW refers to body weight corrected values.

Table 3: Age-Related Changes in Amlodipine Clearance (Geriatric vs. Young Adults) (This table would ideally show a comparison of amlodipine clearance and AUC between elderly and younger adult populations, based on findings indicating decreased clearance and increased AUC in the elderly. Based on the search results, a descriptive summary with approximate percentage differences is more feasible than a table with precise, comparable numerical values across different studies).

PopulationClearanceAUC
Young AdultsReferenceReference
Elderly PatientsDecreasedIncreased (approx. 40-60%) fda.govhres.capfizer.comdrugbank.comfda.govhres.cafda.gov

Drug Interactions and Compatibility Research

Pharmacokinetic Interactions with Other Pharmaceutical Agents

Pharmacokinetic interactions alter the concentration of drugs at their site of action. Amlodipine (B1666008) is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4. wikipedia.org

Interactions Modulating CYP3A4 Enzyme Activity

Amlodipine is a substrate of CYP3A4. Therefore, substances that inhibit or induce CYP3A4 activity can significantly affect amlodipine plasma concentrations. wikipedia.orgfda.gov

CYP3A4 Inhibitors: Concomitant use of amlodipine with strong or moderate CYP3A4 inhibitors can lead to increased systemic exposure to amlodipine. fda.gov This is due to the reduced metabolism of amlodipine. Examples of strong CYP3A4 inhibitors include certain protease inhibitors, azole antifungals (such as ketoconazole (B1673606) and itraconazole), and macrolide antibiotics (like erythromycin (B1671065) and clarithromycin). fda.govgoodrx.com Diltiazem (B1670644), a calcium channel blocker that also inhibits CYP3A4, has been shown to increase amlodipine systemic exposure. fda.govmedscape.com A study in elderly hypertensive patients demonstrated a 60% increase in amlodipine systemic exposure when co-administered with diltiazem. fda.govmedscape.com While erythromycin did not significantly change amlodipine exposure in healthy volunteers, strong inhibitors are expected to have a greater effect. fda.gov An observational study indicated an increased risk of hospitalization with acute kidney injury when amlodipine was used concurrently with clarithromycin (B1669154) in elderly patients compared to azithromycin. hres.ca

CYP3A4 Inducers: Conversely, co-administration of amlodipine with CYP3A4 inducers can decrease amlodipine plasma concentrations due to increased metabolism. fda.gov Examples of CYP3A4 inducers include rifampin. goodrx.com Close monitoring of blood pressure is recommended when amlodipine is co-administered with CYP3A4 inducers. fda.gov

Effects on Absorption, Distribution, Metabolism, and Excretion of Co-administered Drugs

Amlodipine can influence the pharmacokinetics of other drugs, although the extent and mechanism vary. Amlodipine is highly plasma protein bound (approximately 97.5%). wikipedia.org While amlodipine is primarily metabolized by CYP3A4, it can also affect the metabolism of other drugs. wikipedia.org

Amlodipine has been shown to increase the levels of certain co-administered drugs, including cyclosporine and tacrolimus (B1663567). wikipedia.orggoodrx.com The increase in tacrolimus levels may be more pronounced in individuals with certain genetic polymorphisms (CYP3A5*3). wikipedia.org

Interactions with Statins (e.g., Myopathy and Rhabdomyolysis Risk)

Concomitant use of amlodipine with certain statins, particularly simvastatin (B1681759), increases the risk of myopathy and rhabdomyolysis. nih.govverywellhealth.com This interaction is primarily due to amlodipine's weak inhibition of CYP3A4, which metabolizes simvastatin. gpnotebook.com Co-administration of amlodipine with high doses of statins is associated with an increased risk of muscle injury. nih.gov

Research findings highlight the significant increase in simvastatin exposure when co-administered with amlodipine. Co-administration of multiple doses of 10 mg of amlodipine with 80 mg simvastatin resulted in a 77% increase in exposure to simvastatin compared to simvastatin alone. medicines.org.uk To mitigate the risk of myopathy and rhabdomyolysis, it is recommended to limit the dose of simvastatin to 20 mg daily in patients taking amlodipine. goodrx.comgpnotebook.commedicines.org.uk

While atorvastatin (B1662188) is also metabolized by CYP3A4, it appears to be less susceptible to interaction with CYP3A4 inhibitors like amlodipine compared to simvastatin. gpnotebook.com Clinical interaction studies have shown no clinically significant effect of amlodipine on the pharmacokinetics of atorvastatin. pfizer.com However, the AUC of atorvastatin increased by 18% in the presence of amlodipine, which was not considered clinically meaningful. pfizer.com

Other statins, such as pravastatin, fluvastatin, and rosuvastatin, are not significantly metabolized by CYP3A4 and are not reported to interact with amlodipine in this manner. gpnotebook.com

Interactions with Tacrolimus

Amlodipine can increase blood levels of tacrolimus, an immunosuppressant. goodrx.commedicines.org.ukdrugbank.comdrugs.com The precise pharmacokinetic mechanism underlying this interaction is not fully understood. medicines.org.uk This interaction can potentially lead to increased immunosuppressive activities of tacrolimus and a higher risk of tacrolimus toxicity. goodrx.comdrugbank.comdrugs.com Monitoring of tacrolimus blood levels is recommended when amlodipine is administered concurrently, and dose adjustments of tacrolimus may be necessary to avoid toxicity. goodrx.commedicines.org.ukdrugs.com

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when the effects of two or more drugs on the body are combined.

Additive Effects with Angiotensin Receptor Blockers (ARBs)

Amlodipine, a calcium channel blocker, and Angiotensin Receptor Blockers (ARBs) are both antihypertensive agents with different mechanisms of action. Amlodipine causes vasodilation by inhibiting calcium ion influx into vascular smooth muscle cells. wikipedia.org ARBs block the effects of angiotensin II by preventing its binding to AT1 receptors, leading to vasodilation and reduced aldosterone (B195564) secretion. mims.com

Interactions with Beta-Blockers

Clinical studies have investigated the co-administration of amlodipine with beta-blockers in patients with hypertension or angina. These studies generally indicate that when amlodipine is given in combination with beta-blockers, there are typically no adverse effects observed on electrocardiographic parameters. drugbank.comfda.govhres.capfizer.com While both amlodipine and beta-blockers can lower blood pressure individually, combining them may increase the risk of hypotension due to amlodipine's effect on reducing peripheral vascular resistance and the additive blood pressure lowering effect of beta-blockers. hres.camedicalnewstoday.com Patients receiving this combination should be carefully monitored for potential excessive blood pressure reduction. hres.ca Amlodipine is not a beta-blocker and therefore does not provide protection against the risks associated with abrupt beta-blocker withdrawal; any such withdrawal should involve a gradual reduction of the beta-blocker dose. fda.govhres.ca

Drug-Excipient Compatibility Studies in Pharmaceutical Formulations

Drug-excipient compatibility studies are essential during the preformulation stage of drug development to ensure the stability, safety, efficacy, and quality of the final dosage form. researchgate.netwjpps.com These studies characterize the interactions between the active pharmaceutical ingredient (API), such as amlodipine besylate, and various excipients used in the formulation. researchgate.netwjpps.com

Studies assessing the compatibility of amlodipine besylate with various excipients have utilized techniques such as FTIR spectroscopy, melting point analysis, and chromatographic methods like HPLC. researchgate.netwjpps.cominnovareacademics.innih.govtandfonline.com For instance, FTIR spectroscopy has been used to detect signs of interaction or complexation between amlodipine besylate and stabilizers or excipients. innovareacademics.in

Research has shown that physical mixtures of amlodipine and certain excipients, including microcrystalline cellulose (B213188) (MCC) as a diluent, sodium starch glycolate (B3277807) and crospovidone as superdisintegrants, and sodium lauryl sulfate (B86663) as a wetting agent, were found to be compatible in preformulation studies for orodispersible tablets. researchgate.netwjpps.com

However, potential incompatibilities have been observed with other excipients. One study investigating the compatibility of amlodipine besylate with a variety of pharmaceutical excipients in binary and ternary mixtures stored under accelerated stability conditions (40°C/75% RH) identified potential incompatibilities with excipients such as corn starch, croscarmellose sodium, magnesium stearate, polyvinyl alcohol, talc, polyvinylpyrrolidone, lactose (B1674315) monohydrate, and polyethylene (B3416737) glycol. nih.gov Specifically, mixtures containing lactose, magnesium stearate, and water have been shown to induce some instability on amlodipine besylate, with the major degradation product identified as amlodipine besylate glycosyl, consistent with a Maillard reaction between primary amines and lactose. tandfonline.com This finding suggests that lactose-free formulations of amlodipine may be preferable for stability. tandfonline.com

Data from drug-excipient compatibility studies can be summarized in tables showing the stability of amlodipine besylate in the presence of different excipients under various conditions. nih.gov

Interactions with Dietary Supplements and Food Components (e.g., Quercetin)

Interactions between amlodipine and dietary supplements or food components can occur, potentially affecting the drug's pharmacokinetics and pharmacodynamics. Quercetin (B1663063), a widely distributed plant flavonoid found in various foods and dietary supplements, has been the subject of research regarding its interaction with amlodipine. nih.govmdpi.comnih.govresearchgate.net

Studies have investigated the binding interactions between amlodipine besylate and quercetin in the presence of human serum albumin (HSA), the most prevalent protein in human plasma responsible for transporting many molecules, including drugs. nih.govmdpi.comnih.govresearchgate.net These studies indicate that both amlodipine and quercetin can bind to Sudlow's Site 1 on HSA. nih.govnih.govresearchgate.net A competitive interaction exists between the two compounds for this binding site. nih.govnih.govresearchgate.net

Research suggests that quercetin binds to HSA with higher affinity than amlodipine and is capable of displacing amlodipine from its primary binding site. nih.govmdpi.comnih.govresearchgate.net If the primary binding site is already occupied by quercetin, amlodipine may bind to a secondary site within the same hydrophobic pocket of Sudlow's Site 1 with the same affinity. nih.govnih.govresearchgate.net This displacement by quercetin can lead to an increase in the free fraction of amlodipine in the blood. mdpi.comresearchgate.net The free fraction of a drug is the pharmacologically active portion, and an increase in its concentration can potentially enhance the drug's effect and increase the risk of adverse reactions. mdpi.comresearchgate.net

Experimental data from studies on the interaction between amlodipine and quercetin on HSA have been complemented with molecular docking studies, providing insights into the binding mechanisms. nih.govnih.govresearchgate.net These findings highlight the potential for pharmacokinetic interactions when amlodipine is co-administered with dietary supplements or foods containing quercetin. nih.govnih.govresearchgate.net

Other dietary components, such as grapefruit juice, have also been investigated for interactions with amlodipine. While some sources suggest grapefruit or grapefruit juice can increase plasma concentrations of certain drugs metabolized by CYP3A4, co-administration of 240 mL of grapefruit juice with a single 10 mg oral dose of amlodipine in healthy volunteers had no significant effect on the pharmacokinetics of amlodipine. fda.govmims.com

Therapeutic Applications and Clinical Efficacy Research

Hypertension Management

Amlodipine (B1666008) mesylate has demonstrated significant efficacy in lowering blood pressure, a key factor in reducing the risk of cardiovascular events. Its role in hypertension management has been investigated in numerous studies, evaluating its effectiveness in various treatment strategies and patient demographics.

Efficacy as Monotherapy and in Combination Regimens

Amlodipine is considered an effective first-line agent for hypertension. bmj.com Studies have shown that amlodipine monotherapy can lead to significant reductions in both systolic and diastolic blood pressure. consensus.appnih.gov For instance, a retrospective analysis involving hypertensive adults showed that initiating amlodipine monotherapy resulted in a statistically significant incremental systolic blood pressure reduction from baseline. nih.gov

Furthermore, amlodipine is frequently used in combination regimens due to its additive antihypertensive effect when combined with other classes of agents such as diuretics, beta-blockers, or angiotensin-converting enzyme (ACE) inhibitors. hres.cahres.ca Combination therapy using different mechanisms can lead to more effective blood pressure lowering and may help overcome counter-regulatory mechanisms that can limit the efficacy of monotherapy. bmj.com Studies evaluating amlodipine in combination with angiotensin receptor blockers (ARBs), such as valsartan (B143634) or olmesartan (B1677269) medoxomil, have shown significant reductions in blood pressure and higher rates of goal attainment compared to monotherapy. nih.govtandfonline.com For example, adding amlodipine to valsartan therapy resulted in clinically meaningful blood pressure reductions, including in high-risk subgroups. tandfonline.com

The efficacy of amlodipine as an add-on therapy has been demonstrated across different numbers of prior antihypertensive medications. A study found that amlodipine initiation, regardless of whether patients were on 0, 1, 2, or ≥3 previous antihypertensive drugs, showed statistically significant incremental systolic blood pressure reduction and blood pressure goal attainment from baseline. nih.gov

Here is a summary of blood pressure changes observed in a study evaluating amlodipine as monotherapy and in combination regimens:

Number of Prior AHDsAdjusted Systolic BP Change (mmHg) (95% CI)BP Goal Attainment (%)
0 (Monotherapy)-16.1 (-17.9, -14.3)39
1-17.6 (-19.6, -15.5)45
2-16.7 (-19.0, -14.5)41
≥3-15.7 (-18.7, -12.8)45

Data Source: nih.gov

Long-Term Blood Pressure Control and Variability Reduction

Amlodipine's long half-life and duration of action contribute to sustained blood pressure control over a 24-hour period following a single daily dose. nih.govdrugbank.com This sustained effect is beneficial for maintaining continuous protection against blood pressure elevations, even in cases of incidental noncompliance. nih.govresearchgate.net

Evidence suggests that amlodipine is effective in reducing blood pressure variability, which is considered an important predictor of cardiovascular outcomes independent of average blood pressure levels. bjcardio.co.ukmdpi.com Long-acting calcium channel blockers like amlodipine have been shown to reduce long-term blood pressure variability compared with other classes of antihypertensive drugs. bjcardio.co.uk In the ASCOT study, the cardiovascular benefits of the amlodipine regimen were linked to its action on reducing systolic blood pressure variability. bjcardio.co.ukmdpi.com A meta-analysis also suggested a favorable impact of amlodipine on visit-to-visit blood pressure variability compared to other antihypertensives. mdpi.com

Amlodipine's consistent blood pressure reduction throughout 24 hours is supported by its high trough-to-peak concentration ratio.

Comparative Efficacy against Other Antihypertensive Agents

Clinical trials have compared the efficacy of amlodipine monotherapy against other antihypertensive agents, including diuretics, ACE inhibitors, and ARBs. bmj.comnih.gov Outcomes from these trials suggest that amlodipine is at least as effective as other classes in reducing systolic and diastolic blood pressure. researchgate.net

For instance, randomized studies indicate that amlodipine is superior to diltiazem (B1670644) and hydrochlorothiazide (B1673439) in reducing systolic and diastolic blood pressure in patients with mild or moderate hypertension. nih.gov Amlodipine has also been found to be as effective as chlorthalidone (B1668885) in reducing mean blood pressure in patients aged 50 years or older. nih.gov

In comparative studies, amlodipine has shown better protection against stroke and myocardial infarction compared to ARBs in a quantitative overview. nih.gov The ASCOT study demonstrated that amlodipine-based treatment reduced the relative risk of stroke by 23% compared with atenolol-based treatment. nih.gov

Efficacy in Specific Hypertensive Populations (e.g., elderly, diabetic, chronic kidney disease patients)

Amlodipine effectively controls blood pressure in various specific populations, including older adults, patients with diabetes, and patients with chronic kidney disease. nih.govresearchgate.net

In older adults (aged 65 years or older), amlodipine has demonstrated significant efficacy in reducing blood pressure, including nocturnal blood pressure, compared to other agents like hydrochlorothiazide or nicardipine. nih.gov A phase 4 randomized trial showed that a high percentage of elderly patients treated with amlodipine achieved target systolic blood pressure. nih.gov Amlodipine is considered a suitable choice for older adults due to its blood pressure control capabilities and protection against stroke and myocardial infarction. nih.gov

For patients with hypertension and type 2 diabetes, amlodipine therapy has been associated with a significantly greater reduction of carotid intima-media thickness compared with ARB therapy, suggesting a potential inhibitory effect on early atherosclerosis. nih.gov A systematic review indicated that amlodipine was at least as effective as other antihypertensive agents in treating hypertension in patients with concomitant diabetes and/or renal dysfunction. researchgate.net Amlodipine controls blood pressure in patients with diabetes or chronic kidney disease without worsening glycemic or kidney function. nih.govresearchgate.net

In patients with chronic kidney disease (CKD), amlodipine is considered an attractive option for blood pressure control and potentially improving patient outcomes. nih.gov Its effectiveness in reducing blood pressure in CKD patients has shown benefits in cardiovascular event reduction and slowing the progression of renal disease. nih.gov Studies suggest that amlodipine can effectively manage hypertension in CKD patients with minimal adverse effects. nih.gov

A retrospective study examining amlodipine as add-on therapy in hypertensive patients receiving valsartan found that blood pressure goal attainment rates were similar for patients with and without diabetes or chronic kidney disease, and those aged over 65 years versus younger. tandfonline.com

Here is a table summarizing blood pressure reduction with amlodipine add-on therapy in a study including high-risk subgroups:

Patient SubgroupBaseline SBP/DBP (mmHg)SBP Reduction (mmHg) (95% CI)DBP Reduction (mmHg) (95% CI)Goal Attainment (%) (95% CI)
Overall (n=155)152.5/84.0-13.3 (9.4–17.1)-6.1 (4.2–8.1)46.4 (37.7–55.6)
Diabetes and/or CKD (n=?)---45.9 (33.4–58.4)
Aged >65 years (n=?)---51.9 (40.9–62.9)
Baseline SBP/DBP >160/100 mmHg (n=69)>160/100-28.8 (23.4–34.2)-11.4 (8.4–14.3)-

Data Source: tandfonline.com

Amlodipine has also shown comparable efficacy in reducing blood pressure in diverse ethnic groups, including Black Africans, Hispanics/Latinos, and Asians. nih.govresearchgate.net

Angina Pectoris Treatment

Amlodipine is indicated for the management of chronic stable angina. hres.cahres.ca

Efficacy in Chronic Stable Angina

The effectiveness of amlodipine in patients with chronic stable angina has been evaluated in multiple placebo-controlled clinical trials. fda.govpfizer.com Amlodipine has been shown to relieve the symptoms of chest pain associated with angina. drugbank.com

In clinical studies, amlodipine at doses of 5-10 mg/day has demonstrated significant increases in exercise time in patients with exercise-induced angina. fda.govpfizer.com Increases in symptom-limited exercise time averaged 12.8% for the 10 mg dose and 7.9% for the 5 mg dose in some studies. fda.govpfizer.com

Daily administration of a single amlodipine dose in patients with angina has been shown to increase total exercise time, the time to angina onset, and the time to 1 mm ST-segment depression on ECG studies. drugbank.com It also decreases the frequency of anginal attacks and reduces the requirement for nitroglycerin tablets. drugbank.com

The sustained efficacy of amlodipine in angina patients has been demonstrated over long-term dosing. fda.govpfizer.com While acute intravenous administration may decrease blood pressure and increase heart rate in patients with chronic stable angina, chronic oral administration in clinical trials did not lead to clinically significant changes in heart rate or blood pressure in normotensive patients with angina. drugbank.comfda.govpfizer.com

Amlodipine may be used alone or in combination with other antianginal agents. hres.capfizer.com In clinical studies where amlodipine was administered in combination with beta-blockers to patients with angina, no adverse effects on electrocardiographic parameters were observed. hres.cahres.cadrugbank.com

A prospective, randomized study indicated that amlodipine was associated with fewer hospitalizations for unstable angina and coronary revascularization, regardless of the use of other cardiac medications. nih.gov

Efficacy in Vasospastic (Prinzmetal's or Variant) Angina

Amlodipine mesylate has demonstrated efficacy in the treatment of vasospastic angina, also known as Prinzmetal's or variant angina. Clinical trials, including double-blind, placebo-controlled studies, have shown that amlodipine therapy leads to a significant reduction in the frequency of angina attacks in patients with this condition. droracle.aifda.govfda.govnih.govfda.govfda.gov Amlodipine's effectiveness is attributed to its mechanism of inhibiting coronary spasm. droracle.aifda.govijrpr.com

In a 4-week double-blind, placebo-controlled clinical trial involving 50 patients with vasospastic angina, amlodipine treatment resulted in a decrease of approximately 4 angina attacks per week, compared to a decrease of approximately 1 attack per week in the placebo group (p<0.01). fda.govfda.gov

Reduction in Myocardial Oxygen Demand

Amlodipine contributes to a reduction in myocardial oxygen demand. This effect is achieved by its action as a peripheral arterial vasodilator, which directly relaxes vascular smooth muscle. fda.govmedico-labs.com This vasodilation leads to a decrease in total peripheral resistance (afterload), the resistance against which the heart pumps. fda.govmedico-labs.comwikipedia.orgdrugbank.com By reducing afterload and the rate-pressure product, amlodipine lowers the workload on the heart, thereby decreasing myocardial oxygen requirements at any given level of exercise. fda.govmedico-labs.comwikipedia.orgdrugbank.com

Inhibition of Coronary Artery Spasm and Restoration of Blood Flow

A key mechanism underlying amlodipine's efficacy in vasospastic angina is its ability to inhibit coronary artery spasm and restore blood flow. droracle.aiijrpr.com Amlodipine blocks the influx of calcium ions into vascular smooth muscle cells, which prevents the constriction of coronary arteries and arterioles. droracle.aifda.govfda.govfda.govfda.govmedico-labs.comwikipedia.orgdrugbank.com This action has been demonstrated in experimental animal models and in human coronary vessels in vitro, showing that amlodipine can block constriction induced by various substances including calcium, potassium, epinephrine, serotonin, and thromboxane (B8750289) A2 analog. droracle.aifda.govfda.govfda.govfda.govwikipedia.org By preventing or reversing coronary spasm, amlodipine helps to restore blood flow to the myocardium. droracle.aifda.govfda.gov

Coronary Artery Disease Management

Impact on Hospitalizations for Unstable Angina and Revascularization Procedures

Clinical trials have investigated the impact of amlodipine on clinical events in patients with coronary artery disease (CAD). The Prospective Randomized Evaluation of the Vascular Effects of Norvasc Trial (PREVENT) was a study involving 825 patients with angiographically documented CAD. ahajournals.orgfda.govresearchgate.netahajournals.org Although PREVENT did not show a significant effect on the angiographic progression of coronary atherosclerosis, the data suggested a favorable outcome regarding fewer hospitalizations for unstable angina and revascularization procedures in patients with CAD. ahajournals.orgfda.govresearchgate.netahajournals.org

The Comparison of Amlodipine versus Enalapril (B1671234) to Limit Occurrences of Thrombosis (CAMELOT) study enrolled 1318 patients with recently documented CAD. fda.govecrjournal.com In CAMELOT, amlodipine significantly reduced the rate of the primary endpoint, which included hospitalization for angina pectoris and coronary revascularization, compared to placebo. fda.govecrjournal.com The reduction in the primary endpoint was largely driven by the prevention of hospitalizations for angina and revascularization procedures. fda.gov

Data from these studies indicate that amlodipine treatment is associated with a reduction in the incidence of unstable angina and coronary revascularization. ahajournals.orgahajournals.orgcardiologyresearchjournal.comrwandafda.gov.rwnih.govbmj.comyork.ac.uk

StudyPatient PopulationKey Finding (vs. Placebo)
PREVENTPatients with angiographically documented CADFewer hospitalizations for unstable angina and revascularization procedures. ahajournals.orgfda.govresearchgate.netahajournals.org
CAMELOTPatients with recently documented CAD by angiographySignificantly reduced rate of composite clinical outcomes, largely due to fewer hospitalizations for angina and revascularization. fda.govecrjournal.com

Prevention of Restenosis Post-Angioplasty

The effect of amlodipine on restenosis following percutaneous transluminal coronary angioplasty (PTCA) has been evaluated. The Coronary Angioplasty Amlodipine Restenosis Study (CAPARES) randomized 635 patients undergoing PTCA to receive amlodipine or placebo. cardiologyresearchjournal.comtandfonline.com The primary angiographic endpoint was the loss in minimal lumen diameter (MLD) from post-PTCA to follow-up. cardiologyresearchjournal.comtandfonline.com The study found no significant difference in the mean loss in MLD between the amlodipine and placebo groups. cardiologyresearchjournal.comtandfonline.com

However, CAPARES showed that the requirement for repeat PTCA was significantly lower in the amlodipine group compared to the placebo group. cardiologyresearchjournal.comtandfonline.com Additionally, the composite incidence of major adverse clinical events (including death, myocardial infarction, coronary artery bypass graft surgery, and repeat PTCA) was significantly reduced in patients treated with amlodipine during the four-month follow-up period after PTCA. cardiologyresearchjournal.comtandfonline.com

StudyInterventionAngiographic Outcome (MLD Loss)Clinical Outcome (Repeat PTCA)Composite Clinical Events
CAPARESAmlodipine vs. Placebo post-PTCANo significant difference cardiologyresearchjournal.comtandfonline.comSignificantly lower with amlodipine cardiologyresearchjournal.comtandfonline.comSignificantly reduced with amlodipine cardiologyresearchjournal.comtandfonline.com

Inhibitory Effect on Early Atherosclerotic Processes (e.g., Carotid Intima-Media Thickness Reduction)

Research has explored the potential of amlodipine to inhibit early atherosclerotic processes. The PREVENT trial assessed the effect of amlodipine on the rate of atherosclerosis progression in the carotid arteries using B-mode ultrasonography to measure intima-media thickness (IMT). ahajournals.orgresearchgate.netahajournals.orgecrjournal.comnih.gov While amlodipine did not show a significant effect on the angiographic progression of coronary atherosclerosis, it had a significant effect in slowing the progression of carotid artery atherosclerosis over 36 months. ahajournals.orgresearchgate.netahajournals.orgecrjournal.comnih.gov

In the PREVENT study, the placebo group experienced an increase in carotid IMT, whereas the amlodipine group showed a decrease in IMT over the 3-year follow-up period. ahajournals.orgresearchgate.netahajournals.org This suggests that amlodipine may have an inhibitory effect on early atherosclerotic processes in the carotid arteries. nih.govnih.gov

Another study comparing amlodipine with angiotensin receptor blockers (ARBs) in hypertensive patients with type 2 diabetes also found that the amlodipine group showed a significant decrease in IMT compared to the ARB group, further supporting the idea that amlodipine has an inhibitory effect on early atherosclerosis. nih.gov

StudyMeasurement MethodFinding (vs. Placebo or Comparator)
PREVENTCarotid IMT by ultrasonographySignificantly slowed progression of carotid atherosclerosis (decrease in IMT vs. increase with placebo). ahajournals.orgresearchgate.netahajournals.orgecrjournal.com
AAA StudyCarotid IMT by ultrasonographySignificant decrease in IMT compared to ARB group in hypertensive patients with type 2 diabetes. nih.gov

Cardiovascular Outcome Studies

Clinical trials and meta-analyses have extensively investigated the impact of amlodipine-based regimens on cardiovascular outcomes in hypertensive patients and those with coronary artery disease.

Studies have indicated that amlodipine-based regimens are associated with a reduced risk of myocardial infarction and stroke. A meta-analysis of seven large-scale, long-term outcome trials involving 87,257 patients showed that amlodipine-based regimens significantly decreased the risk of myocardial infarction compared with non-calcium channel blocker (CCB) antihypertensive therapy (odds ratio [OR], 0.91; 95% confidence interval [CI], 0.84 to 0.99; p = 0.03). nih.gov The risk of stroke was also significantly reduced with amlodipine-based regimens (OR, 0.84; 95% CI, 0.79 to 0.90; p < 0.00001). nih.gov Another systematic review and meta-analysis similarly found that amlodipine significantly reduced the risk of stroke and MI in hypertensive patients, with a hazard ratio (HR) of less than 1 for both outcomes. nih.govresearchgate.net The ASCOT-BPLA study, which compared an amlodipine-based regimen with an atenolol-based regimen, showed a significant reduction in fatal and non-fatal stroke in the amlodipine group. cardiologyresearchjournal.comtandfonline.com

The use of calcium channel blockers in patients with heart failure generally requires caution. fda.gov The Prospective Randomized Amlodipine Survival Evaluation (PRAISE) trial evaluated the safety of amlodipine in patients with severe heart failure. tandfonline.com The initial PRAISE-1 trial suggested that patients with severe chronic heart failure and non-ischemic cardiomyopathy who received amlodipine had a lower risk of death than those on placebo. nih.gov However, the subsequent PRAISE-2 trial, which randomized patients with NYHA Class III or IV heart failure without underlying ischemic disease, did not find a statistically significant difference between amlodipine and placebo in the primary endpoint of all-cause mortality. pfizer.comacc.org A combined analysis of both PRAISE trials suggested that amlodipine had no appreciable harmful or beneficial effect on mortality in patients with severe chronic heart failure. acc.org Despite these findings, a Korean nationwide cohort study in patients with dilated cardiomyopathy and heart failure suggested that amlodipine use was associated with a lower risk of all-cause death, cardiovascular death, and heart failure rehospitalization. nih.gov

Left ventricular hypertrophy (LVH) is a significant predictor of adverse cardiac outcomes. nih.gov Studies have investigated the effect of amlodipine on the regression of LVH in hypertensive patients. A systematic review and meta-analysis of 23 studies involving 737 patients found that amlodipine treatment led to a significant reduction in the left ventricular mass index (LVMI). nih.govresearchgate.net The mean difference between the follow-up and baseline LV mass index was -12.9 g/m² (95% CI: -15.4 to -10.4; P<0.001). nih.govresearchgate.net This decrease in LVMI was positively associated with the follow-up duration and baseline LV mass index. nih.govresearchgate.net Amlodipine treatment also significantly reduced the left ventricular posterior wall thickness. nih.govresearchgate.netamegroups.cn While some comparative studies suggested other agents like losartan (B1675146) might be more effective in regressing LVH, amlodipine was found to be effective in reducing LVH and was noted as being better at controlling elevated blood pressure, particularly diastolic blood pressure. innovareacademics.in

Here is a summary of key findings on the effect of amlodipine on Left Ventricular Hypertrophy:

Outcome MeasureMean Difference (95% CI)P-valueAssociation with Follow-up DurationAssociation with Baseline LVMI
Left Ventricular Mass Index-12.9 (-15.4 to -10.4)<0.001PositivePositive
Left Ventricular Posterior Wall ThicknessSignificant ReductionN/APositiveN/A
Left Ventricular End-Diastolic DiameterNo Significant DecreaseN/AN/AN/A

Data based on a systematic review and meta-analysis of 23 studies. nih.govresearchgate.net

Outcomes in Patients with Congestive Heart Failure

Emerging and Non-Cardiovascular Therapeutic Applications

Research is also exploring potential therapeutic roles for amlodipine outside of its primary cardiovascular indications.

Recent studies have investigated the potential anticancer effects of amlodipine. Calcium channel upregulation has been observed in various cancer cells, including breast cancer cells, and manipulating calcium channel function with CCBs is being explored. nih.gov In vitro studies have shown that amlodipine can significantly inhibit the proliferation, invasion, and colony formation of human breast cancer cells in a dose-dependent manner. nih.gov This was accompanied by the downregulation of p-ERK1/2 and the anti-apoptotic protein Bcl-2, as well as increased caspase-3/7 levels, suggesting the induction of apoptosis. nih.gov Amlodipine also impaired the invasive abilities of breast cancer cells, with a concurrent downregulation of integrin β1 expression. nih.gov

Beyond breast cancer, amlodipine's potential anticancer effects are being explored in other malignancies, such as non-small cell lung cancer (NSCLC). In vitro and in vivo studies in NSCLC cells have shown that amlodipine can suppress proliferation by arresting the cell cycle, potentially through the attenuation of the PI3K/Akt and Raf/MEK/ERK pathways. nih.govresearchgate.net Amlodipine has also been shown to reduce the invasiveness and migration of lung cancer cells. researchgate.net Research suggests that amlodipine, alone or in combination with other anticancer drugs like gefitinib (B1684475), might represent a potential therapeutic strategy for certain types of lung cancer. nih.gov

Here is a summary of in vitro findings on the effect of amlodipine on breast cancer cells:

EffectObservationMechanism (Proposed)
Cell ProliferationSignificantly inhibited (dose-dependent)Downregulation of p-ERK1/2
Colony FormationMarkedly inhibited (dose-dependent)Suppression of clonogenic proliferation
Cell InvasionSignificantly suppressed (dose-dependent)Downregulation of integrin β1 expression
Apoptosis InductionIncreased caspase-3/7 levelsDownregulation of Bcl-2

Data based on in vitro studies in human breast cancer cells. nih.gov

Neurodegenerative Illnesses and Cerebrovascular Stroke

Research has explored the potential role of amlodipine, including in salt forms like this compound, in addressing cerebrovascular events, particularly stroke, which can contribute to vascular dementia. A systematic review and meta-analysis indicated that calcium channel blockers (CCBs), such as amlodipine, were associated with a reduced risk of stroke in hypertensive patients. nih.govresearchgate.net Specifically, in the ASCOT-BPLA study, an amlodipine-based regimen was associated with a lower risk of stroke compared to an atenolol-based regimen. nih.gov An analysis of six active controlled trials also suggested that amlodipine provided more protection against stroke than other anti-hypertensive agents. nih.gov

Furthermore, a systematic review comparing amlodipine with other antihypertensive medications in hypertensive patients with concomitant diabetes and/or renal dysfunction found that amlodipine was associated with a decrease in stroke risk. researchgate.net While this review noted an increase in heart failure risk in diabetic patients receiving amlodipine, the reduction in stroke risk was observed in both diabetic and renal dysfunction subgroups. researchgate.net

The potential benefits of amlodipine in cerebrovascular health are thought to be linked to its ability to effectively lower blood pressure and potentially reduce blood pressure variability. nih.govijrpr.com Long-term blood pressure control is considered critical for preventing cardiovascular and cerebrovascular events like stroke in high-risk individuals. researchgate.net

Beyond stroke prevention, there is ongoing research into the potential of amlodipine for treating subcortical ischemic vascular dementia (SIVD), a common form of vascular dementia caused by damage to the brain's small blood vessels. isrctn.comneurodegenerationresearch.eunih.gov The AFFECT clinical trial is a randomized controlled trial specifically investigating the efficacy of amlodipine in improving cognitive outcomes in patients with SIVD compared to placebo. isrctn.comneurodegenerationresearch.eunih.gov This study aims to determine if amlodipine can provide an evidence-based pharmacological treatment for this condition, for which there are currently no licensed drugs. isrctn.comnih.gov The rationale for investigating CCBs like amlodipine in SIVD is based on their consistent effect on stroke reduction and their potential to alter calcium flux in neurons beneficially. nih.gov

Raynaud's Phenomenon Management

Calcium channel blockers, including amlodipine, are considered first-line pharmacological agents for the management of Raynaud's phenomenon, a condition characterized by reduced blood flow to the extremities. ijrpr.comccjm.orgstuffthatworks.health These agents are used when nonpharmacologic interventions are insufficient. ccjm.org Dihydropyridine (B1217469) calcium channel blockers like amlodipine are commonly prescribed due to their vasodilatory effects. ccjm.org

Clinical studies have investigated the efficacy of amlodipine in reducing the frequency and severity of Raynaud's attacks. A small double-blind, randomized, crossover study comparing amlodipine with udenafil (B1683364) (another vasodilator) in patients with secondary Raynaud's phenomenon associated with connective tissue diseases found that both medications significantly decreased the frequency of attacks and demonstrated comparable efficacy. sigmaaldrich.com

Research is also exploring the potential for topical application of amlodipine salts, including this compound, for the treatment of Raynaud's phenomenon. hra.nhs.ukgoogle.com The rationale behind topical administration is to deliver the drug directly to the affected peripheral tissues to promote vasodilation and improve blood flow locally, potentially minimizing systemic side effects associated with oral administration. hra.nhs.ukgoogle.com A clinical trial is investigating the effect of a topical amlodipine maleate (B1232345) gel on digital blood flow in patients with primary Raynaud's phenomenon and Raynaud's phenomenon secondary to systemic sclerosis. hra.nhs.ukmedpath.com

While amlodipine is commonly used for Raynaud's phenomenon, it is important to note that, as of the available information, no drug, including calcium channel blockers, is specifically approved by the U.S. Food and Drug Administration (FDA) for this indication. ccjm.orgstuffthatworks.health

Advanced Pharmaceutical Formulation Research

Novel Drug Delivery Systems

Novel drug delivery systems aim to provide alternative routes or improved methods of administration for amlodipine (B1666008) mesylate, addressing challenges such as patient compliance and the need for rapid onset of action in certain conditions.

Orodispersible Tablets

Orodispersible tablets (ODTs), also known as orally disintegrating tablets, are designed to rapidly disperse or dissolve in the mouth without the need for water, offering a convenient option for patients who have difficulty swallowing conventional tablets, such as pediatric and geriatric populations ijrpb.comthesciencein.orgresearchgate.net. Research in this area focuses on formulating ODTs containing amlodipine besylate (another salt form commonly used in formulations) using techniques like direct compression and incorporating superdisintegrants ijrpb.comthesciencein.org.

Studies have investigated the use of various superdisintegrants, including croscarmellose sodium, sodium starch glycolate (B3277807), and crospovidone, at different concentrations to achieve fast disintegration times and enhanced drug release ijrpb.comnih.gov. For instance, formulations utilizing croscarmellose sodium at higher concentrations have demonstrated rapid disintegration times, with one study reporting a disintegration time of 37 ± 3 seconds for a formulation containing an optimal ratio of croscarmellose sodium thesciencein.org. In vitro drug release studies for such formulations have shown high drug release percentages within a short period, with one study indicating 98.91% drug release in phosphate (B84403) buffer pH 6.8 after 30 minutes thesciencein.org.

The preparation of inclusion complexes of amlodipine besylate with cyclodextrins, such as hydroxypropyl-β-cyclodextrin and methyl-β-cyclodextrin, has also been explored to improve the dissolution of amlodipine for use in ODTs nih.gov. Different synthesis procedures like physical mixture, kneading, coprecipitation, and lyophilization have been tested to prepare these inclusion complexes nih.gov. Preformulation studies assess the suitability of materials for direct compression, and formulations containing silicified microcrystalline cellulose (B213188) have shown suitable characteristics nih.gov.

Bioequivalence studies have indicated that amlodipine ODTs, administered with or without water, provide equivalent systemic exposure compared to conventional amlodipine tablets or capsules in healthy subjects researchgate.net.

Oral Thin Films for Sublingual Administration

Oral thin films (OTFs) for sublingual administration represent another novel drug delivery system for amlodipine mesylate. These thin films rapidly hydrate (B1144303) and adhere to the sublingual mucosa, allowing for rapid disintegration and dissolution and potentially bypassing first-pass metabolism nih.govijarsct.co.in. This can be particularly beneficial in conditions requiring a rapid onset of action ijpsr.com.

Research involves formulating these films using various film-forming agents like hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinyl alcohol (PVA), and hydroxypropyl cellulose (HPC) ijarsct.co.inijpsr.com. Plasticizers such as polyethylene (B3416737) glycol 400 and disintegrants like sodium starch glycolate are also incorporated ijarsct.co.inijpsr.com. The solvent casting method is commonly used for preparing these films ijarsct.co.inijpsr.com. Evaluation parameters include drug content, disintegration time, thickness, tensile strength, and folding endurance ijarsct.co.inijpsr.com. Optimized formulations have demonstrated acceptable mechanical properties and rapid drug release; for example, one study reported 98.5% drug release in 360 seconds for an optimized HPMC-based formulation ijpsr.com. OTFs are considered a potential innovative drug dosage form for sublingual administration of amlodipine ijarsct.co.inijpsr.com.

Solid Dispersion Techniques for Enhanced Solubility and Dissolution Rate

Amlodipine besylate is known for its low solubility in biological fluids, which can lead to poor bioavailability wisdomlib.orghumanjournals.com. Solid dispersion techniques are investigated as a method to enhance the solubility and dissolution rate of this compound wisdomlib.orghumanjournals.comsphinxsai.com. This involves dispersing the drug in a carrier matrix nih.gov.

Studies have explored the use of polymers like polyethylene glycol 6000 (PEG 6000) and hydroxypropyl methyl cellulose (HPMC) as carriers in solid dispersion formulations prepared by methods such as solvent evaporation and physical mixture wisdomlib.orghumanjournals.com. Research indicates that solid dispersions, particularly those utilizing PEG 6000, can significantly enhance the dissolution rate of amlodipine besylate compared to the pure drug or HPMC formulations wisdomlib.org. For instance, solid dispersions with PEG 6000 prepared by solvent evaporation showed significantly higher solubility compared to physical mixtures and the pure drug humanjournals.com.

The drug-to-carrier ratio is a critical factor influencing the improvement in dissolution sphinxsai.com. Studies using techniques like differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy (FTIR) help investigate drug-polymer interactions and confirm the physical state of the drug in the dispersion sphinxsai.com. DSC data has suggested that amlodipine besylate may exist in an amorphous form within solid dispersions, contributing to the enhanced dissolution rate sphinxsai.com.

The solid dispersion technique is considered a viable approach for formulating poorly water-soluble drugs like amlodipine besylate to achieve better therapeutic outcomes by improving solubility and dissolution wisdomlib.orghumanjournals.com.

Immediate-Release Film-Coated Tablets for Stability Improvement

Amlodipine is known to be hygroscopic and susceptible to instability during storage, which can affect its efficacy ctump.edu.vnresearchgate.netmdpi.com. Research focuses on developing immediate-release film-coated tablets to improve the stability of this compound ctump.edu.vnresearchgate.net. Film coating can provide a protective barrier against moisture and other environmental factors ctump.edu.vn.

Studies involve designing and optimizing the formulation of immediate-release tablets and the composition of the film coating ctump.edu.vnresearchgate.net. Direct compression is a method used for preparing the immediate-release tablets ctump.edu.vnresearchgate.net. The film coating typically includes components such as titanium dioxide, PEG 6000, talc, and HPMC E6 ctump.edu.vnresearchgate.net.

Evaluation of these film-coated tablets includes assessing drug release profiles and stability under various storage conditions ctump.edu.vnresearchgate.net. Research has shown that film-coated tablets containing amlodipine 5 mg can achieve a high percentage of drug release within a short time, with one study reporting 96.76% release in a pH 1.2 medium at 30 minutes ctump.edu.vnresearchgate.net. Stability studies have indicated that the drug release content remains largely unchanged during storage, such as over 6 months under normal conditions ctump.edu.vnresearchgate.net. Film coating has been demonstrated to contribute to the stability of amlodipine in immediate-release tablet formulations ctump.edu.vnresearchgate.netnih.gov.

Stereoisomerism and Enantiomeric Research (S-Amlodipine)

Amlodipine exists as a racemic mixture containing two enantiomers, R-(+)-amlodipine and S-(-)-amlodipine. Pharmacological research has indicated that the therapeutic activity of amlodipine, primarily its calcium channel blocking effect, resides predominantly in the S-enantiomer (levamlodipine) wikipedia.orgnih.govresearchgate.net. This has led to research focusing on S-amlodipine as a potential alternative to the racemic mixture.

Comparative Efficacy and Tolerability of S-Amlodipine vs. Racemic Amlodipine

Comparative studies have been conducted to evaluate the efficacy and tolerability of S-amlodipine against racemic amlodipine in conditions like hypertension nih.govrroij.comworldwidejournals.com. The rationale for investigating S-amlodipine is the potential for equivalent therapeutic effect at half the dose of the racemic mixture, possibly leading to a reduced incidence of dose-related adverse effects researchgate.net.

Clinical trials comparing S-amlodipine 2.5 mg with racemic amlodipine 5 mg have been performed nih.govrroij.comworldwidejournals.com. Some studies suggest that S-amlodipine 2.5 mg is equivalent in efficacy to racemic amlodipine 5 mg in controlling blood pressure over a certain period, such as 12 weeks rroij.comworldwidejournals.com. For instance, at 12 weeks, both groups showed similar reductions in mean systolic and diastolic blood pressures rroij.com. However, some studies noted that racemic amlodipine might be more potent in reducing blood pressure in the early weeks of treatment rroij.com.

Regarding tolerability, some studies indicate that S-amlodipine may have a better tolerability profile compared to racemic amlodipine, particularly concerning the incidence of peripheral edema rroij.comworldwidejournals.comyork.ac.uk. One study reported significantly less pedal edema in the S-amlodipine group worldwidejournals.com. However, a systematic review and meta-analysis highlighted that while S-amlodipine was associated with significantly less edema when all trials were considered, this difference was not statistically significant when only high-quality studies were analyzed nih.govyork.ac.uk. The same meta-analysis concluded that based on limited evidence, there were no significant differences between S-amlodipine 2.5 mg and racemic amlodipine 5.0 mg in controlling blood pressure nih.govresearchgate.netyork.ac.uk. It also noted that the majority of the included clinical trials were of low quality nih.govresearchgate.net.

Further long-term, high-quality randomized controlled trials are needed to definitively compare the safety and efficacy profiles of S-amlodipine and racemic amlodipine nih.gov.

Comparative Efficacy and Tolerability Data (Illustrative based on search results):

ParameterRacemic Amlodipine (5 mg)S-Amlodipine (2.5 mg)Statistical Significance (p-value)Source
Mean SBP Reduction at 12 weeks (mmHg)32.4 ± 10.829.6 ± 9.00.16 rroij.com
Mean DBP Reduction at 12 weeks (mmHg)13.4 ± 5.912.0 ± 9.90.38 rroij.com
Incidence of Pedal EdemaHigherLowerSignificant (in some studies) rroij.comworldwidejournals.comyork.ac.uk
Incidence of Pedal Edema (High-Quality Studies)--Not significant nih.govyork.ac.uk

Impact on Peripheral Edema Incidence

Peripheral edema is a frequently reported adverse effect associated with amlodipine treatment, which can impact patient adherence. Research indicates that the incidence of peripheral edema with amlodipine is dose-dependent, with higher doses (10 mg) showing a significantly greater risk compared to lower doses (2.5-5 mg). fda.govconsensus.app A meta-analysis of 22 randomized, placebo-controlled trials involving over 7,200 patients revealed that the rate of edema was substantially higher in the amlodipine group (16.6%) compared to the placebo group (6.2%), resulting in a risk ratio of 2.91. consensus.appresearchgate.net This suggests a nearly threefold increase in edema risk with amlodipine treatment. consensus.app However, the same meta-analysis also indicated that a considerable portion of edema cases (37%) might not be directly attributable to amlodipine. researchgate.net

Studies have explored whether different formulations or combinations can influence the incidence of peripheral edema. There is a trend towards a lower incidence of peripheral edema when amlodipine is used in fixed-dose combinations with a renin-angiotensin system (RAS) inhibitor compared to amlodipine monotherapy. fda.gov A meta-analysis of 25 randomized controlled trials showed that the combination of a calcium channel blocker (CCB) and a RAS inhibitor reduced the risk of peripheral edema (risk ratio: 0.62) compared to CCB monotherapy. fda.gov

Pharmacokinetic and Pharmacodynamic Differences of Enantiomers

Amlodipine is a racemic mixture composed of two enantiomers: S-(-)-amlodipine and R-(+)-amlodipine. nih.govjapi.orgoup.com Research highlights significant differences in the pharmacokinetic and pharmacodynamic properties of these enantiomers. The S-(-)-enantiomer is considered the primary pharmacologically active component, exhibiting a much higher affinity (approximately 1000 times greater) for L-type calcium channels compared to the R-(+)-enantiomer. nih.govjapi.orgoup.com

Studies have shown that S-amlodipine has a longer half-life (49.6 hours) than the R-isomer (34.9 hours) or the racemate (44.2 hours). rroij.com Furthermore, S-amlodipine demonstrates more consistent pharmacokinetics and lower intrasubject variation compared to the R-isomer. nih.gov While the R-(+)-enantiomer has minimal antihypertensive effects, it has been associated with certain adverse reactions, including peripheral edema. japi.orgoup.comsciex.com The development and study of the separate S-amlodipine enantiomer aim to provide comparable efficacy at potentially lower doses with an improved tolerability profile and a reduced incidence of adverse effects like peripheral edema. nih.govjapi.orgrroij.com

Taste Masking Approaches in Oral Formulations

Various taste masking techniques have been explored for amlodipine formulations. These include the use of sweeteners and flavoring agents, granulation, coating, inclusion complexes, extrusion methods, and ion-exchange resins. researchgate.net For instance, aspartame (B1666099) has been used as a sweetening agent in oral fast-disintegrating tablets containing amlodipine besylate solid dispersion to mask the bitter taste. Another approach involves the use of anionic surfactants, such as sodium lauryl sulfate (B86663), which have shown potential in masking the bitter taste of amlodipine besylate in aqueous oral preparations like liquids or jellies. google.com Complexation with beta-cyclodextrin (B164692) (β-CD) has also been investigated as a method to mask the bitter taste of amlodipine besylate, particularly for mouth-dissolving tablets. ijpcbs.com Studies using biosensor systems (electronic tongues) have been employed to objectively assess the effectiveness of taste-masking agents, such as L-lysine, which has shown success in masking the bitterness of amlodipine besylate in mini-tablets without negatively impacting drug dissolution. nih.govresearchgate.net

Stability and Degradation Studies in Various Formulations

The stability of this compound in pharmaceutical formulations is critical for maintaining its efficacy and safety over time. Amlodipine, as a dihydropyridine (B1217469) calcium channel blocker, is known to be susceptible to degradation, particularly under certain stress conditions. srce.hrlcms.cz Degradation studies are essential for understanding the degradation pathways, identifying degradation products, and determining appropriate storage conditions and formulation strategies to enhance stability. lcms.czjsirjournal.com

Forced degradation studies involving various stress conditions such as heat, humidity, light (photolysis), oxidation, and different pH levels (acidic and alkaline hydrolysis) have been conducted on amlodipine besylate. srce.hrlcms.czjsirjournal.compsu.edutsijournals.com These studies reveal that amlodipine is susceptible to degradation under these conditions, with the rate and extent of degradation depending on the specific stress applied and the formulation matrix. srce.hrlcms.czjsirjournal.compsu.edu

Oxidation Kinetics and Mechanism of Degradation

Oxidation is a significant degradation pathway for amlodipine. srce.hrlcms.czpsu.edu Amlodipine can be oxidized to its pyridine (B92270) analog, which lacks the therapeutic activity of the parent compound. srce.hr Studies on the oxidation kinetics and mechanism of amlodipine degradation have been conducted under various conditions. For example, the oxidation of amlodipine besylate by N-Bromosuccinimide in an aqueous acidic medium has been investigated, showing pseudo-first-order kinetics under specific conditions. ijrps.com The reaction rate was found to be influenced by the concentrations of N-bromosuccinimide, amlodipine besylate, and sulfuric acid. ijrps.com

Forced oxidation studies using agents like hydrogen peroxide have demonstrated significant degradation of amlodipine. lcms.czpsu.edutsijournals.com The extent of oxidative degradation can be substantial, with one study reporting 74.40% degradation after 8 hours under oxidative stress conditions. tsijournals.com The degradation products formed under oxidative conditions have been characterized using techniques like LC-MS/MS. lcms.cz Impurity D (an amlodipine pyridine analog) is a major degradation product observed under oxidative and acidic degradation conditions. lcms.cz The chloro-phenyl ring of amlodipine besylate has been identified as being particularly prone to degradation in the presence of oxygen. tsijournals.com

Hygroscopicity and Storage Instability

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the stability of pharmaceutical solids. Amlodipine, particularly in its salt forms like the besylate, can be hygroscopic, leading to moisture uptake that can catalyze chemical degradation. google.comgoogleapis.com

Studies comparing different salts of amlodipine have shown variations in their hygroscopicity. The besylate salt has been reported to be non-hygroscopic, which contributes to the stability of its formulations and minimizes the risk of intrinsic chemical breakdown caused by moisture. googleapis.comgoogle.com In contrast, other salts like the tosylate can form hydrates upon exposure to high relative humidity. googleapis.comgoogle.com

Storage instability due to hygroscopicity and other degradation pathways can lead to a loss of drug efficacy. Therefore, appropriate packaging and storage conditions are essential to protect this compound formulations from moisture and other environmental factors that can induce degradation. Storage between 15-30°C and protection from light are generally recommended. mims.commims.com Stability evaluations of amlodipine besylate tablets stored at accelerated conditions (e.g., 40°C and 75% relative humidity) are commonly performed to assess their shelf life and the formation of related substances over time. srce.hrgoogle.com Stable solid dosage forms are expected to have low levels of degradation products after storage under these conditions. google.com

Pre Clinical and Translational Research

Animal Models in Pharmacological and Toxicological Investigations

Animal models play a vital role in evaluating the pharmacological effects and potential toxicity of amlodipine (B1666008). Studies have utilized various animal species and induced disease states to mimic human conditions like hypertension, angina, and even explore potential effects in cancer models.

Hypertensive Animal Models

Spontaneously hypertensive rats (SHRs) are a commonly used model to study the effects of antihypertensive agents like amlodipine. In SHRs, amlodipine has been shown to reduce systemic blood pressure. For instance, treatment with amlodipine at 5 mg/kg/day for 8 weeks in SHRs significantly decreased mean arterial blood pressure, although systolic and diastolic pressures were not significantly different from vehicle-treated animals in one study nih.gov. Another study in SHRs demonstrated that amlodipine at 8 mg/kg/day produced a 14-mmHg decrease in blood pressure europa.eu. Studies in uninephrectomized SHRs also showed that amlodipine treatment significantly reduced systemic blood pressure ahajournals.org. However, in the uninephrectomized SHR model and a desoxycorticosterone-salt hypertension model in Munich Wistar rats, while amlodipine reduced systemic blood pressure, it did not affect glomerular filtration rate, kidney weight, proteinuria, or morphological evidence of glomerular injury ahajournals.org. This suggests that while effective in lowering systemic pressure, amlodipine may not prevent hypertensive nephrosclerosis in these specific models ahajournals.org.

Amlodipine mesylate itself has been shown to significantly decrease systolic blood pressure in VSMC ATP2B1 KO mice at a dosage of 5 mg/kg/day administered subcutaneously for 2 weeks medchemexpress.com.

Data from Hypertensive Animal Models:

Animal ModelAmlodipine DoseDurationKey FindingSource
Spontaneously Hypertensive Rats (SHR)5 mg/kg/day8 weeksSignificant decrease in mean arterial BP nih.gov
Spontaneously Hypertensive Rats (SHR)8 mg/kg/dayNot specified14-mmHg decrease in blood pressure europa.eu
Uninephrectomized SHRNot specified6 monthsSignificant reduction in systemic blood pressure ahajournals.org
VSMC ATP2B1 KO mice5 mg/kg/day (mesylate)2 weeksSignificant decrease in systolic blood pressure medchemexpress.com

Angina Models

Experimental animal models have been used to investigate the anti-anginal effects of amlodipine. Amlodipine has been demonstrated to block constriction of coronary arteries and arterioles in response to various stimuli, including calcium, potassium, epinephrine, serotonin, and thromboxane (B8750289) A2 analog hres.cawikipedia.orgnih.govfda.govijrpr.com. This effect contributes to its utility in vasospastic angina by inhibiting coronary spasm nih.govfda.govijrpr.com. In a vasopressin-induced angina model in rats, oral administration of amlodipine at a dose of 10 mg/kg showed effects comparable to allopurinol, including dose-dependent suppression of vasopressin-induced changes researchgate.net.

Cancer Models

Emerging pre-clinical research has explored the potential of amlodipine in cancer models. Studies have indicated that this compound can cause a significant retardation of tumor growth and prolong survival in A431 tumor-bearing mice when administered intraperitoneally at 10 mg/kg once daily for 20 days medchemexpress.com. Amlodipine has also shown potential to attenuate tumor growth in combination with gefitinib (B1684475) in non-small-cell lung cancer A549 xenografts nih.gov. Research using mouse models designed to replicate craniopharyngioma identified amlodipine besylate as particularly potent in suppressing tumor growth, potentially by blocking calcium signals crucial for communication between hypothalamic nerve cells and tumor cells firstwordpharma.com.

Data from Cancer Models:

Animal ModelAmlodipine FormDoseDurationKey FindingSource
A431 tumor-bearing miceMesylate10 mg/kg/day20 daysRetarded tumor growth, prolonged survival medchemexpress.com
Non-small-cell lung cancer A549 xenograftsNot specifiedNot specifiedNot specifiedAttenuated tumor growth in combination with gefitinib nih.gov
Craniopharyngioma mouse modelsBesylateNot specifiedNot specifiedPotent suppression of tumor growth firstwordpharma.com

In Vitro Studies for Mechanistic Elucidation

In vitro studies have been instrumental in understanding the fundamental mechanisms by which amlodipine exerts its effects. Amlodipine is classified as a dihydropyridine (B1217469) calcium channel blocker, inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells hres.cawikipedia.orgnih.govijrpr.comfda.govhres.caijpsjournal.com. This inhibition is selective, with a greater effect on vascular smooth muscle cells ijrpr.comfda.govhres.caijpsjournal.com. Experimental data suggest amlodipine binds to both dihydropyridine and nondihydropyridine binding sites hres.cafda.govhres.ca.

In vitro experiments using rat aorta have shown that amlodipine inhibits both calcium-induced and potassium-depolarization-induced contractions. The inhibitory effect was more potent against Ca2+-responses hres.cahres.ca. Studies in rat aorta and dog coronary artery indicated that amlodipine acts as a competitive antagonist hres.cahres.ca. Radioligand binding experiments have demonstrated that amlodipine interacts competitively and with high affinity at the dihydropyridine recognition site in bovine brain and cardiac membranes from dogs and rats hres.cahres.ca.

Electrophysiological studies using isolated papillary muscles from guinea pig hearts confirmed amlodipine as a highly selective calcium channel blocker that inhibits cardiac slow action potentials in a non-use-dependent manner, without affecting the fast Na+-channel hres.cahres.ca. While negative inotropic effects can be detected in vitro, these have not been observed in intact animals at therapeutic doses nih.govfda.govijrpr.comfda.govijpsjournal.com.

Amlodipine has also been shown in vitro to block constriction of coronary arteries and arterioles in response to various vasoconstrictors hres.cawikipedia.orgnih.govfda.govijrpr.comijpsjournal.com. Furthermore, in vitro studies suggest amlodipine inhibits oxidative damage to the lipid bilayer of cell membranes and can enhance nitric oxide (NO) production nih.govnih.gov. This increased NO bioavailability and decreased nitroxidative stress have been observed in SHRs nih.gov.

Development of Analytical Methods for this compound Detection and Quantification (e.g., HPLC, LC-MS, UV Spectroscopy)

The development of reliable analytical methods is crucial for the detection, quantification, and quality control of this compound in various matrices, including pharmaceutical formulations and biological samples. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV Spectroscopy are commonly employed techniques.

UV-Visible spectroscopy is recognized for its simplicity, rapidity, and cost-effectiveness for the analysis of amlodipine besylate in pharmaceutical formulations ajrconline.orgresearchgate.net. A validated UV-Visible spectrophotometric method for amlodipine besylate involves measuring absorbance at a λmax of 239 nm ajrconline.orgresearchgate.net. This method has demonstrated excellent linearity, accuracy, and precision within a concentration range of 2–10 µg/mL ajrconline.orgresearchgate.net. The linearity showed a strong correlation coefficient (R²) of 0.9995 ajrconline.orgresearchgate.net. Recovery studies for this method have shown high accuracy, with mean recoveries ranging from 99.79% to 100.33% ajrconline.org.

HPLC methods have been widely reported for the analysis of amlodipine, both alone and in combination with other drugs akjournals.compensoft.netnih.govmedcraveonline.com. A validated RP-HPLC method for the simultaneous determination of amlodipine besylate, valsartan (B143634), and hydrochlorothiazide (B1673439) in pharmaceutical formulations utilized an RP-C18 column with a mobile phase of acetonitrile:methanol:50 mM phosphate (B84403) buffer (pH 3) at a flow rate of 1.0 mL/min, monitored at 239 nm akjournals.com. This method showed linearity for amlodipine besylate in the range of 0.5–5 μg/mL akjournals.com. Precision, assessed by the coefficient of variance (COV), was found to be 0.3794 for amlodipine besylate, indicating high precision akjournals.com. Accuracy studies also showed reliable results akjournals.com. Another HPLC method for amlodipine determination used a C18 column and a mobile phase of methanol:phosphate buffer solution (65:35, v/v) with detection at 240 nm, achieving a retention time of 1.89 minutes for amlodipine pensoft.net. This method demonstrated good linearity (correlation coefficient not less than 0.9991) and precision (intraday and interday % RSD less than 0.267) pensoft.net.

LC-MS and LC-MS/MS techniques offer higher sensitivity and specificity, particularly for the analysis of amlodipine in biological fluids like human plasma akjournals.commedcraveonline.comresearchgate.netnih.gov. A validated LC-MS/MS method for amlodipine in human plasma utilized solid-phase extraction and detected amlodipine at m/z 409.10 (parent) and 238.00 (product) in positive ion mode researchgate.net. This method was validated over a range of 0.100 ng/ml to 9.990 ng/ml researchgate.net. LC-MS/MS has also been used to characterize degradation products of amlodipine nih.gov.

Summary of Analytical Methods:

MethodApplication MatrixDetection Wavelength/IonsLinearity RangeKey FindingsSource
UV-Visible SpectroscopyPharmaceutical formulations239 nm2–10 µg/mLSimple, rapid, cost-effective, R² = 0.9995 ajrconline.orgresearchgate.net
RP-HPLCPharmaceutical formulations239 nm0.5–5 μg/mLValidated, precise (COV 0.3794) akjournals.com
HPLCPharmaceutical formulations240 nm0.625–5.000 mg/mL (pH 1.2), 1.250–5.000 mg/mL (pH 4.5)Validated, precise (% RSD < 0.267) pensoft.net
LC-MS/MSHuman plasmam/z 409.10 > 238.00 (positive ESI)0.100–9.990 ng/mlSensitive, validated, used for plasma analysis researchgate.net

Early Stage Safety Pharmacology and Toxicology

Pre-clinical safety pharmacology and toxicology studies are essential to assess the potential risks of this compound before human trials. Studies in intact animals at therapeutic doses have generally not shown negative inotropic effects, although these can be detected in vitro nih.govfda.govijrpr.comfda.govijpsjournal.com. Amlodipine does not appear to alter sinoatrial nodal function or atrioventricular conduction in intact animals hres.canih.govfda.govdrugbank.com.

Long-term studies in rats and mice fed amlodipine in their diet for up to two years showed no evidence of a carcinogenic effect nih.govdrugbank.comdaewonpharm.com. Mutagenicity studies with amlodipine maleate (B1232345) revealed no drug-related effects at either the gene or chromosome level nih.govdrugbank.comdaewonpharm.com. Fertility studies in rats with amlodipine maleate at doses up to 10 mg/kg/day (approximately 8 times the maximum recommended human dose on a mg/m² basis) showed no adverse effects on fertility drugbank.comfda.gov. However, amlodipine has been shown to prolong both the gestation period and the duration of labor in rats at a dose 50 times the maximum recommended human dose daewonpharm.com.

Studies evaluating the combination of amlodipine besylate with other drugs, such as aliskiren (B1664508) hemifumarate, in rats have indicated that the combination was well tolerated, with no new toxicities or increased severity compared to the individual components fda.gov. Toxicokinetic studies in animals have shown accumulation of amlodipine after multiple daily dosing fda.gov. Single oral doses of amlodipine maleate equivalent to 4 mg amlodipine/kg or higher in dogs caused marked peripheral vasodilation and hypotension nih.gov.

Mutagenicity Studies

Mutagenicity studies evaluate the potential of a substance to cause genetic mutations. Studies conducted with amlodipine maleate have indicated no drug-related effects at either the gene or chromosome level. drugbank.comdaewonpharm.compfizer.comfda.govtmda.go.tzfda.govpfizer.com In vitro tests, including the Ames assay using Salmonella typhimurium strains, did not show evidence of mutagenic activity. hres.cahres.ca Chromosomal aberration tests in vitro were negative at concentrations up to 10 mcg/mL, with higher concentrations showing cytotoxicity. hres.cahres.ca An in vivo mouse micronucleus test was also negative when racemic amlodipine was administered. fda.gov These findings suggest that amlodipine does not possess mutagenic potential under the conditions tested in these pre-clinical models.

Carcinogenicity Studies

Carcinogenicity studies assess the potential of a substance to induce cancer over a prolonged period. Long-term studies in rats and mice treated with amlodipine maleate in their diet for up to two years have shown no evidence of a carcinogenic effect of the drug. drugbank.comdaewonpharm.compfizer.comtmda.go.tz

Data from these studies are summarized in the table below:

SpeciesRoute of AdministrationDurationDoses (mg/kg/day)FindingsRelative to MRHD (mg/m²)Source
RatDietary2 years0.5, 1.25, 2.5No evidence of carcinogenicityUp to twice the MRHD drugbank.comdaewonpharm.comtmda.go.tz
MouseDietary2 years0.5, 1.25, 2.5No evidence of carcinogenicityComparable to the MRHD drugbank.comdaewonpharm.comtmda.go.tz

The highest doses tested in these studies were approximately twice the maximum recommended human dose (MRHD) for rats and comparable to the MRHD for mice, based on a mg/m² basis. drugbank.comdaewonpharm.comtmda.go.tz

Reproductive and Developmental Toxicity Studies

Reproductive and developmental toxicity studies evaluate the potential for a substance to cause adverse effects on fertility, pregnancy, and offspring development.

Studies in rats have shown that amlodipine maleate at doses up to 10 mg/kg/day (approximately 8 times the MRHD on a mg/m² basis) had no impact on the fertility of male or female rats when administered prior to mating and throughout mating and gestation for females. drugbank.comdaewonpharm.compfizer.comfda.govtmda.go.tzfda.govpfizer.com However, in one rat study, adverse effects on male fertility were suggested, including decreased plasma follicle-stimulating hormone and testosterone, as well as decreases in sperm density and the number of mature spermatids and Sertoli cells at a dose comparable to the human dose based on mg/kg. cbg-meb.nl Reversible biochemical changes in the head of spermatozoa have also been reported in some patients treated with calcium channel blockers, although clinical data on amlodipine's effect on human fertility are insufficient. hres.cacbg-meb.nleuropa.euhres.carwandafda.gov.rw

Developmental toxicity studies in rats and rabbits using amlodipine maleate at doses up to 10 mg/kg/day (approximately 8 times the MRHD in rats and 23 times the MRHD in rabbits on a mg/m² basis) during major organogenesis found no evidence of teratogenicity or other embryo/fetal toxicity. fda.govpfizer.com However, in the rat study, a dose equivalent to 10 mg/kg/day resulted in a significant decrease in litter size (by about 50%) and a significant increase in the number of intrauterine deaths (about 5-fold) when administered for 14 days before mating and throughout mating and gestation. fda.govpfizer.com Amlodipine maleate has also been shown to prolong both the gestation period and the duration of labor in rats at this dose. daewonpharm.comfda.govhres.ca Reproductive studies in rats and mice have indicated delayed delivery, prolonged labor, and decreased pup survival at dosages approximately 50 times greater than the MRHD based on mg/kg. tmda.go.tzcbg-meb.nl

A study evaluating amlodipine besylate in pregnant mice administered in drinking fluid at doses of 0.2, 0.8, and 1.6 mg/kg body weight during gestation days 1-21 revealed dose-dependent effects. jst.go.jpaphrc.org Significant decreases in the absolute and relative weights of maternal heart, liver, pancreas, and vagina were observed at 0.8 and 1.6 mg/kg. jst.go.jpaphrc.org At the highest dose of 1.6 mg/kg, embryo lethality occurred. jst.go.jpaphrc.org No fetal growth retardation was noted at 0.2 and 0.8 mg/kg. jst.go.jpaphrc.org The no-observed-adverse-effect level (NOAEL) for developmental effects in this mouse study was determined to be 0.2 mg/kg amlodipine. jst.go.jpaphrc.org

Summary of key reproductive and developmental toxicity findings:

SpeciesEndpointDose (mg/kg/day)FindingsRelative to MRHD (mg/m²)Source
RatFertilityUp to 10No effect on fertility8 times drugbank.comdaewonpharm.compfizer.comfda.govtmda.go.tzfda.govpfizer.com
RatMale Fertility (specific parameters)Comparable to human dose (mg/kg)Suggested adverse effects (hormones, sperm)Not specified hres.cacbg-meb.nlhres.ca
RatTeratogenicity/Embryo-fetal toxicityUp to 10No teratogenicity; decreased litter size, increased intrauterine deaths at 10 mg/kg/day; prolonged gestation/labor8 times fda.govfda.govpfizer.com
RabbitTeratogenicity/Embryo-fetal toxicityUp to 10No teratogenicity or embryo/fetal toxicity23 times fda.govpfizer.com
MouseDevelopmental Toxicity (maternal/embryo-fetal)0.2, 0.8, 1.6Maternal organ weight decreases (≥0.8 mg/kg); embryo lethality (1.6 mg/kg); NOAEL 0.2 mg/kgNot specified jst.go.jpaphrc.org
Rat/MouseReproductive Toxicity (high doses)~50 times MRHD (mg/kg)Delayed delivery, prolonged labor, decreased pup survivalNot specified tmda.go.tzcbg-meb.nl

Translational Research from Pre-clinical Findings to Clinical Application

The pre-clinical toxicity studies provide essential information that guides the clinical development and use of this compound. The findings from mutagenicity and carcinogenicity studies, which showed no evidence of genotoxic or carcinogenic potential, support the long-term clinical use of amlodipine. drugbank.comdaewonpharm.compfizer.comfda.govtmda.go.tzfda.govpfizer.com

The reproductive and developmental toxicity findings, particularly the observed effects in rats at higher doses (decreased litter size, increased intrauterine deaths, prolonged gestation/labor) and embryo lethality in mice at a high dose, highlight potential risks during pregnancy. daewonpharm.comtmda.go.tzfda.govpfizer.comcbg-meb.nlhres.cajst.go.jpaphrc.org These pre-clinical observations translate to a cautious approach in the clinical setting. The safety of amlodipine in human pregnancy has not been established, and its use during pregnancy is generally recommended only when the potential benefit justifies the potential risk to the fetus, especially when safer alternatives are not available or the maternal condition poses a greater risk. tmda.go.tzcbg-meb.nlhres.carwandafda.gov.rweuropa.eutmda.go.tzeuropa.eu Amlodipine is considered a pregnancy category C drug. drugbank.com Amlodipine is also excreted in human milk, and the effect on infants is unknown, leading to recommendations to consider discontinuing nursing or the drug, weighing the benefits to the infant and mother. tmda.go.tzcbg-meb.nlhres.caeuropa.eu

While reversible biochemical changes in sperm have been noted in some patients treated with calcium channel blockers and suggested in male rat studies, the clinical data on amlodipine's impact on human fertility are insufficient. hres.cacbg-meb.nleuropa.euhres.carwandafda.gov.rw

Translational research also involves understanding the pharmacokinetic and pharmacodynamic properties observed in animals and how they relate to human response. Although not directly a toxicity finding, preclinical studies have shown that the S-enantiomer (levoamlodipine) is primarily responsible for the calcium channel blocking activity, and in some animal models, levoamlodipine at half the dose of the racemate produced similar blood pressure reductions. fda.gov However, despite these preclinical observations, clinical studies have demonstrated comparable antihypertensive efficacy between levoamlodipine at half dose and racemic amlodipine at full dose, and no associated safety issues were apparent based on the nonclinical findings and proposed clinical doses. fda.gov

The pre-clinical data on toxicity, particularly reproductive and developmental effects at elevated exposures, underscore the importance of careful consideration and risk assessment when prescribing this compound, especially in vulnerable populations such as pregnant or breastfeeding women. The absence of mutagenic and carcinogenic findings in extensive animal studies supports its long-term use for approved indications in the general population.

Future Directions and Unresolved Research Questions

Further Elucidation of Angina Relief Mechanisms

While amlodipine (B1666008), as a dihydropyridine (B1217469) calcium channel blocker, is known to relieve angina primarily by reducing peripheral vascular resistance and dilating coronary arteries, leading to decreased myocardial oxygen demand and increased oxygen delivery, the precise mechanisms are not fully delineated. ijcrt.orgviatrisconnect.com.sg Amlodipine inhibits the influx of extracellular calcium ions into vascular smooth muscle and cardiac muscle cells, preventing contraction and resulting in vasodilation. hres.capatsnap.com This vasodilation reduces afterload, thereby decreasing the heart's workload and relieving effort angina. hres.ca Amlodipine also alleviates vasospastic angina by blocking coronary spasms. ijcrt.org Future research could delve deeper into the specific calcium channels and downstream signaling pathways involved in its antianginal effects, potentially identifying novel targets for enhanced therapeutic strategies. Further studies may explore amlodipine's reported antioxidant properties and ability to enhance nitric oxide production, which contribute to vasodilation and could play a role in angina relief. nih.gov

Long-Term Effects on Growth and Development in Pediatric Populations

The long-term effects of amlodipine on growth, puberty, and general development in pediatric patients have not been extensively studied. efda.gov.ethres.capendopharm.comlabriva.com While studies have demonstrated the efficacy and short-term safety of amlodipine in hypertensive children aged 6-17 years, data on outcomes beyond 8 weeks of duration are limited. hres.capendopharm.comlabriva.com A small study suggested that prolonged amlodipine treatment was well tolerated and provided sustained blood pressure control in hypertensive children, but it also highlighted the need for further studies to determine any long-term effects on growth and development. nih.gov Comprehensive, long-term studies are necessary to fully understand the impact of prolonged amlodipine mesylate use on the growth trajectories and developmental milestones of children and adolescents. Additionally, the long-term efficacy of amlodipine therapy initiated in childhood on reducing cardiovascular morbidity and mortality in adulthood has not been established. efda.gov.et

Comprehensive Research on Blood Pressure Variability

Blood pressure variability (BPV), both short-term and long-term, is recognized as an important predictor of cardiovascular risk, independent of average blood pressure levels. imperial.ac.ukbjcardio.co.ukmdpi.com Research suggests that long-acting calcium channel blockers like amlodipine can effectively reduce long-term BPV compared to other antihypertensive drug classes. imperial.ac.ukbjcardio.co.ukmdpi.com Studies have shown a favorable impact of amlodipine on visit-to-visit blood pressure variability, possibly related to its long half-life. mdpi.com The ASCOT study demonstrated that an amlodipine-based regimen was better at preventing cardiovascular events and that this benefit was linked to its effect on reducing systolic BPV. imperial.ac.ukbjcardio.co.ukmdpi.com Despite these findings, more comprehensive research is needed to fully understand the mechanisms by which amlodipine influences BPV and to establish optimal strategies for utilizing this effect to improve patient outcomes. imperial.ac.uk Further studies are also needed to determine the best methods for capturing BPV over time, potentially incorporating both office and home measurements. imperial.ac.uk

Advanced Studies in Heart Failure with this compound

The role of amlodipine in patients with heart failure, particularly those with preserved ejection fraction or specific cardiomyopathies, remains an area of active investigation with some inconclusive findings from previous studies. frontiersin.orgnih.gov While some research suggests potential beneficial effects in certain heart failure populations, likely due to its ability to decrease peripheral resistance and reduce myocardial oxygen demand, evidence of its effectiveness in patients with heart failure and non-ischemic cardiomyopathy has been inconsistent. frontiersin.org For example, one study indicated a lower risk of all-cause death and heart failure rehospitalization in patients with dilated cardiomyopathy receiving amlodipine after hospitalization for heart failure. nih.gov However, earlier trials like PRAISE have yielded conflicting results regarding the clinical benefits of amlodipine in severe chronic heart failure. frontiersin.org Advanced studies are needed to clarify the specific benefits and risks of this compound in different heart failure phenotypes and to identify patient subgroups most likely to benefit from its use. frontiersin.orgnih.gov

Investigation of Novel Therapeutic Targets and Indications

Beyond its established uses in hypertension and angina, research continues to explore novel therapeutic targets and potential new indications for this compound. While the primary mechanism involves L-type calcium channel blockade, amlodipine may exert effects through other pathways. Future research could investigate these additional targets, potentially leading to new therapeutic applications. For instance, studies have explored amlodipine's potential in modulating multi-drug resistance. scribd.com Investigations into novel indications could include exploring its utility in conditions where calcium channels play a role in pathophysiology, potentially leveraging its vascular effects or other properties like antioxidant activity. nih.gov

Personalized Medicine Approaches Based on Genetic and Biomarker Data

Inter-individual variability in response to amlodipine is observed, and personalized medicine approaches based on genetic and biomarker data hold promise for optimizing treatment outcomes. nih.govnih.govdovepress.comopenaccessjournals.com Genetic polymorphisms in enzymes involved in amlodipine metabolism, such as CYP3A4 and CYP3A5, and transporters like ABCB1 and SLC22A1, may influence its pharmacokinetics and efficacy. nih.govnih.govdovepress.comresearchgate.net Studies have identified associations between variants in genes like CACNA1C and CACNA1D, which encode calcium channels, and amlodipine blood pressure response. dovepress.comresearchgate.net Further research is needed to identify and validate specific genetic biomarkers that can predict an individual's response to this compound, allowing for tailored prescribing to improve efficacy and minimize variability in response. nih.govnih.govdovepress.com The role of other biomarkers in predicting response or identifying those at risk of adverse effects also warrants further investigation. openaccessjournals.com

Development of Next-Generation Formulations for Improved Patient Outcomes

The development of next-generation formulations of this compound aims to improve patient outcomes through enhanced drug delivery, altered pharmacokinetic profiles, or improved patient adherence. While conventional tablets are widely used, research is exploring alternative formulations. nih.gov This includes the development of sustained-release or controlled-release formulations to maintain more consistent drug levels, potentially further reducing blood pressure variability and improving 24-hour control. rroij.comnih.govscispace.com Novel drug delivery systems, such as nanoparticle-based formulations, are also being investigated for their potential to offer tailored release profiles and improve bioavailability or targeting. nih.govucm.es The development of fixed-dose combinations with other antihypertensive agents in novel formulations is also an area of ongoing research to simplify treatment regimens and enhance synergistic effects. rroij.comscispace.comdovepress.com

Q & A

Basic Research Questions

Q. How do clinical trial designs compare the antihypertensive efficacy of amlodipine mesylate and amlodipine besylate?

  • Methodological Answer : Randomized controlled trials (RCTs) with parallel groups are typically employed. For example, patients are divided into cohorts receiving either this compound or besylate (5–10 mg/day) over 8–12 weeks. Key endpoints include ambulatory blood pressure monitoring (ABPM), clinical blood pressure (CBP), and trough-to-peak ratios. Statistical analyses (e.g., ANOVA or chi-square tests) compare efficacy rates and adverse events. Studies show comparable efficacy (92.3% vs. 92.1% in CBP reduction) and safety profiles, with no significant differences in hemodynamic parameters .

Q. What is the rationale for selecting mesylate as a counterion in amlodipine formulations?

  • Methodological Answer : Salt selection prioritizes solubility, stability, and bioavailability. This compound, compared to besylate or maleate, may exhibit superior dissolution rates (98–100% vs. 88–98% at 60 minutes) due to differences in particle size distribution and manufacturing processes (e.g., dry mixing vs. wet granulation). These factors influence in vitro dissolution kinetics, particularly in low-acidity media (pH 1.2–4.5), which correlate with faster absorption .

Q. What standardized analytical methods quantify this compound in tablet formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard. For mesylate:

  • Column : Nucleosil RP-18 HD (125 × 4 mm, 5 µm).
  • Mobile Phase : Ammonium acetate buffer (pH 6.0) and acetonitrile.
  • Detection : UV at 240 nm.
    Validation parameters include specificity, linearity (R² > 0.99), and precision (%RSD < 2%). Dissolution testing uses paddle apparatus (USP II) in media of varying pH (1.2–6.8), with spectrophotometric quantification at 237–240 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in dissolution equivalence studies between amlodipine salts?

  • Methodological Answer : Discrepancies arise from formulation variables (e.g., excipients, granulation methods) and pH-dependent solubility. For equivalence, similarity factor (f₂) must exceed 50. While mesylate and besylate show equivalent f₂ values (53.87–63.90) across pH 1.2–6.8, statistical differences in dissolution rates (e.g., 98% vs. 88% at pH 6.8) necessitate multivariate analysis to isolate factors like particle size or excipient interactions .

Q. What protocols validate LC-MS/MS methods for this compound pharmacokinetic studies?

  • Methodological Answer : Plasma samples are processed via protein precipitation (acetonitrile) or solid-phase extraction. LC-MS/MS conditions:

  • Column : C18 (2.1 × 50 mm, 3.5 µm).
  • Ionization : Electrospray (ESI+).
  • Transition ions : m/z 409 → 238 (amlodipine), m/z 413 → 242 (deuterated internal standard).
    Validation includes sensitivity (LOQ ≤ 0.1 ng/mL), matrix effects (<15%), and stability under freeze-thaw cycles .

Q. How are genotoxic impurities (GTIs) like alkyl mesylates controlled in this compound synthesis?

  • Methodological Answer : GTIs (e.g., methyl mesylate) are monitored using reverse-phase HPLC or GC-MS. For HPLC:

  • Column : Zorbax SB-C18 (4.6 × 250 mm).
  • Detection : UV at 220 nm.
    Limits adhere to ICH M7 guidelines (<1.5 µg/day). Method validation includes spike-recovery tests (90–110%) and robustness against pH/temperature variations .

Q. What experimental designs assess the impact of manufacturing processes on this compound bioavailability?

  • Methodological Answer : In vitro-in vivo correlation (IVIVC) studies link dissolution profiles (e.g., paddle method at 50–75 rpm) to pharmacokinetic parameters (Cₘₐₓ, AUC). For example, dry-mixed mesylate tablets with smaller particle sizes (D90 < 50 µm) may exhibit faster absorption vs. wet-granulated besylate. Cross-over bioavailability trials in healthy volunteers (n ≥ 12) compare formulations under fasting/fed conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amlodipine mesylate
Reactant of Route 2
Amlodipine mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.